4'-(Methylthio)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUZQLBQKNEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075129 | |
| Record name | 4'-(Methylmercapto)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-09-2 | |
| Record name | 1-[4-(Methylthio)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Methylthio)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1778-09-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-(Methylmercapto)acetophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(methylthio)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-(Methylthio)phenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN9JM37X2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 4'-(Methylthio)acetophenone, a key intermediate in the pharmaceutical industry, notably in the synthesis of anti-inflammatory drugs like Rofecoxib.[1][2] This document details two core synthetic pathways: the traditional Friedel-Crafts acylation and a more environmentally benign approach utilizing solid acid catalysts. The guide includes detailed experimental protocols, quantitative data analysis, and mechanistic diagrams to facilitate a thorough understanding for researchers and professionals in drug development.
Friedel-Crafts Acylation with Acetyl Chloride and Aluminum Chloride
The most established method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551) with acetyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is widely used for the preparation of aromatic ketones.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of acetyl chloride, leading to the cleavage of the C-Cl bond and the formation of the acylium ion (CH₃CO⁺). This ion then attacks the electron-rich aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product, this compound. A subsequent deprotonation of the intermediate carbocation rearomatizes the ring and regenerates the Lewis acid catalyst in the presence of a proton.
Caption: Friedel-Crafts Acylation Mechanism.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Thioanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically high, often exceeding 80% | General literature |
| Purity | High after recrystallization | General literature |
| Reaction Time | 2-4 hours | General literature |
| Reaction Temp. | 0 °C to Room Temperature | General literature |
Green Synthesis using Solid Acid Catalysts
In an effort to develop more environmentally friendly synthetic routes, solid acid catalysts have been investigated as alternatives to Lewis acids like AlCl₃. These catalysts are often reusable, non-corrosive, and minimize the production of acidic waste streams. Ion-exchange resins, such as Amberlyst-15, have shown particular promise in the acylation of thioanisole with acetic anhydride (B1165640).[1][3]
Reaction Mechanism
The mechanism with a solid acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15), involves the protonation of acetic anhydride by the acidic sites on the catalyst surface. This protonation enhances the electrophilicity of one of the carbonyl carbons, which is then attacked by the electron-rich thioanisole ring. The subsequent steps of deprotonation and rearomatization are similar to the classical Friedel-Crafts mechanism.
Caption: Solid Acid Catalyzed Acylation Mechanism.
Experimental Protocol
The following is a general procedure for the acetylation of aromatic compounds using Amberlyst-15, adapted for the synthesis of this compound.
Materials:
-
Thioanisole
-
Acetic Anhydride
-
Amberlyst-15 (pre-dried)
-
Toluene (or another suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine thioanisole (1.0 equivalent), acetic anhydride (1.5-2.0 equivalents), and Amberlyst-15 (e.g., 10-20 wt% relative to thioanisole).
-
Add a suitable solvent, such as toluene, or perform the reaction neat.
-
Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst.
-
Wash the recovered catalyst with a solvent (e.g., acetone (B3395972) or ethyl acetate) and dry for reuse.
-
Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Quantitative Data and Comparison
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 - RT | 2-4 | >80 | General |
| Amberlyst-15 | Acetic Anhydride | Toluene/Neat | 80-120 | 4-8 | 70-90 | Adapted from[4] |
| Zeolite H-BEA | Acetic Anhydride | Neat | 160 | 5 | ~75 | [5] (for anisole) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both synthetic methods.
Caption: Workflow for Traditional Friedel-Crafts Synthesis.
Caption: Workflow for Green Synthesis with Solid Acid Catalyst.
Characterization of this compound
The final product is a white to off-white solid. Its identity and purity can be confirmed by various analytical techniques.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₉H₁₀OS |
| Molecular Weight | 166.24 g/mol |
| Melting Point | 80-82 °C |
| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -SCH₃), ~2.6 (s, 3H, -COCH₃), ~7.2 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~15.0, ~26.5, ~125.0, ~128.5, ~135.0, ~145.0, ~197.5 |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1600, ~1590 (C=C aromatic stretch) |
| Mass Spectrum (m/z) | 166 (M⁺), 151 (M⁺ - CH₃), 123 (M⁺ - COCH₃) |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Conclusion
Both the traditional Friedel-Crafts acylation and the solid acid-catalyzed method are effective for the synthesis of this compound. The choice of method will depend on factors such as scale, environmental considerations, and available resources. The traditional method is robust and high-yielding but generates significant waste. The use of solid acid catalysts like Amberlyst-15 offers a greener alternative with the potential for catalyst recycling, aligning with the principles of sustainable chemistry. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Properties of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Methylthio)acetophenone, also known as p-(methylthio)acetophenone or 4-acetylthioanisole, is an organic sulfur-containing compound. It serves as a key intermediate in the synthesis of various organic molecules, notably in the pharmaceutical industry.[1][2] Its industrial preparation is often achieved through the Friedel-Crafts acylation of thioanisole (B89551).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant logical and workflow diagrams.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀OS | |
| Molecular Weight | 166.24 g/mol | |
| CAS Number | 1778-09-2 | |
| Appearance | White to Off-White Solid/Crystal | [1] |
| Melting Point | 80-82 °C | |
| Boiling Point | 135 °C at 1 mmHg | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [2] |
| InChI Key | JECUZQLBQKNEMW-UHFFFAOYSA-N |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.
| Spectroscopy | Description |
| ¹H NMR | Spectra are available in spectral databases.[3] The spectrum would be expected to show a singlet for the methylthio protons, a singlet for the acetyl protons, and signals in the aromatic region for the disubstituted benzene (B151609) ring. |
| ¹³C NMR | Spectra are available in spectral databases.[3] The spectrum would display distinct signals for the methyl carbons of the methylthio and acetyl groups, the carbonyl carbon, and the aromatic carbons. |
| Infrared (IR) | Spectra are available in spectral databases.[3] Key characteristic peaks would include a strong absorption for the carbonyl (C=O) stretch, C-H stretches for the aromatic and methyl groups, and C-S stretching vibrations. |
| Mass Spectrometry (MS) | Mass spectra obtained by gas chromatography-mass spectrometry (GC-MS) are available.[3][4] The molecular ion peak would be observed, along with characteristic fragmentation patterns. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical and spectroscopic properties are provided below.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Insert a calibrated thermometer into the apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting). The recorded range is the melting point of the sample.[5]
Boiling Point Determination
The boiling point at reduced pressure is determined using a distillation apparatus. For micro-scale determination, the capillary method can be employed.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound (if melted) into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[6]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7]
Infrared (IR) Spectroscopy
An IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin solid film.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
Salt plates (e.g., NaCl or KBr) and a suitable volatile solvent (for thin film)
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into the collar of a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
Procedure (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[8]
-
Apply a drop of this solution onto a salt plate.[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[8]
-
Place the salt plate in the sample holder of the spectrometer and acquire the spectrum.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent.
Apparatus:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a clean, dry NMR tube.[3][9]
-
Add a small amount of an internal standard, such as TMS (0 ppm), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to optimize the magnetic field homogeneity.[9]
Synthesis Workflow and Logical Relationships
Synthesis of this compound via Friedel-Crafts Acylation
The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of thioanisole using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2]
Caption: Workflow for the synthesis of this compound.
Logical Relationship in Spectroscopic Identification
The identification of this compound relies on the correlation of data from various spectroscopic techniques.
Caption: Logical workflow for the structural confirmation of this compound.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (N95 or equivalent) are recommended when handling the solid material.[1]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. 4 -(Methylthio)acetophenone 97 1778-09-2 [sigmaaldrich.com]
- 2. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Spectral Data of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-(Methylthio)acetophenone, a key intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx).[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Chemical Structure and Properties
-
Chemical Name: this compound[1]
-
Synonyms: p-(Methylthio)acetophenone, 4-(Acetyl)thioanisole[1]
-
CAS Number: 1778-09-2
-
Molecular Formula: C9H10OS[2]
-
Molecular Weight: 166.24 g/mol [2]
-
Appearance: White to Off-White Solid[1]
-
Melting Point: 80-82 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| 7.25 | Doublet | 2H | Aromatic Protons (ortho to -SCH₃) |
| 2.55 | Singlet | 3H | Acetyl Protons (-COCH₃) |
| 2.50 | Singlet | 3H | Methylthio Protons (-SCH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 196.8 | Carbonyl Carbon (C=O) |
| 145.5 | Aromatic Carbon (-C-SCH₃) |
| 130.5 | Aromatic Carbon (-C-C=O) |
| 128.5 | Aromatic Carbons (ortho to C=O) |
| 125.0 | Aromatic Carbons (ortho to -SCH₃) |
| 26.5 | Acetyl Carbon (-COCH₃) |
| 14.5 | Methylthio Carbon (-SCH₃) |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.[3]
Instrument Setup and Data Acquisition (General):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[4]
-
Shim the magnetic field to achieve homogeneity and optimize resolution.[4]
-
For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[4]
-
Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.[4]
-
Set a relaxation delay (d1) to allow for full relaxation of the nuclei between pulses, which is crucial for quantitative analysis.[4]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[4]
-
Phase the resulting spectrum to obtain a pure absorption spectrum.
-
Perform a baseline correction.
-
Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.[4]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1670 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending |
| ~820 | Strong | para-disubstituted Benzene C-H Bend |
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
This method is suitable for solid samples.[5]
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[5]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum. If the peaks are too intense, the film is too thick; clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[5]
-
After analysis, clean the salt plate with a dry solvent (e.g., acetone) and return it to a desiccator.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
MS Spectral Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 166 | 100 | [M]⁺ (Molecular Ion) |
| 151 | ~80 | [M - CH₃]⁺ |
| 123 | ~40 | [M - COCH₃]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile solids like this compound, direct insertion or a heated probe can be used.[6]
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), removes an electron from the molecule to form a molecular ion ([M]⁺).[6]
-
Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[7]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.[6]
Visualization of Methodologies
The following diagrams illustrate the relationships between the spectral data and the experimental workflow.
Caption: Relationship between spectroscopic techniques and structural information.
Caption: General experimental workflow for spectral analysis.
References
- 1. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 4'-(Methylthio)acetophenone. While primarily recognized as a key synthetic intermediate in the production of the selective COX-2 inhibitor Rofecoxib (Vioxx), the inherent bioactivity of this acetophenone (B1666503) derivative warrants further investigation. This document explores its likely pharmacological effects, drawing inferences from its chemical structure and the established activities of related acetophenone compounds. Detailed experimental protocols for assessing its anti-inflammatory, antioxidant, and cytotoxic properties are provided, alongside illustrative signaling pathways and workflows to guide future research and drug discovery efforts.
Introduction
This compound is an aromatic ketone characterized by a methylthio group at the para position of the acetophenone structure. Its principal role to date has been in the synthesis of Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor formerly used for the treatment of inflammatory disorders. The structural contribution of this compound to a known anti-inflammatory drug strongly suggests that it may possess intrinsic activity within the cyclooxygenase pathway.
The broader class of acetophenones has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. This guide synthesizes the available information to present a prospective analysis of this compound's biological activity, offering a foundational resource for researchers aiming to explore its therapeutic potential.
Synthesis of Rofecoxib from this compound
The chemical lineage of this compound as a precursor to Rofecoxib provides the primary rationale for investigating its anti-inflammatory properties. The synthesis pathway highlights the structural incorporation of the 4'-(methylthio)phenyl moiety into the final active drug molecule.
4'-(Methylthio)acetophenone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Methylthio)acetophenone, also known as p-(methylthio)acetophenone or 4-acetylthioanisole, is a sulfur-containing aromatic ketone that has emerged as a crucial intermediate and building block in organic synthesis. Its unique structural features, comprising a reactive acetyl group and a modifiable methylthio moiety, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a particular focus on its role in the development of pharmaceuticals. It serves as a technical resource, offering detailed experimental protocols and structured data to aid researchers in leveraging this compound for novel synthetic endeavors.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid at room temperature.[1] Its key physical and spectroscopic properties are summarized below, providing essential data for its identification and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1778-09-2 | [2][3] |
| Molecular Formula | C₉H₁₀OS | [2] |
| Molecular Weight | 166.24 g/mol | [2][3] |
| Melting Point | 80-82 °C | [2][3][4] |
| Boiling Point | 135 °C (at 1 mmHg) | [2] |
| Appearance | White to Off-White Solid/Powder | [1][2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| InChI Key | JECUZQLBQKNEMW-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(=O)C1=CC=C(SC)C=C1 | [2][4] |
Synthesis of this compound
The most common and industrially practiced method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole.[2][3][4] This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5]
Caption: Friedel-Crafts acylation of thioanisole.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is adapted from a reported synthesis used as a first step in the preparation of Rofecoxib.[5]
Materials:
-
Thioanisole (3.22 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (4.5 mol)
-
Acetyl Chloride (4.33 mol)
-
Ethylene (B1197577) Dichloride (EDC) (2.0 L)
-
Ice water
-
5% NaOH solution
-
Saturated brine solution
Procedure:
-
A solution of anhydrous AlCl₃ (600 g, 4.5 mol) in ethylene dichloride (2.0 L) is prepared in a suitable reaction vessel and cooled to 0-5 °C in an ice bath.
-
Acetyl chloride (308 mL, 4.33 mol) is added to the cold solution.
-
Thioanisole (378 mL, 3.22 mol) is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a benzene:ethyl acetate (B1210297) (7:3) solvent system.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into 2.0 L of ice water.
-
The organic layer is separated, washed sequentially with 5% NaOH solution (1.0 L), water (1.0 L), and saturated brine solution (1.0 L).
-
The resulting organic layer, containing the product, can be used directly in subsequent steps or concentrated under reduced pressure to yield solid this compound. A sample obtained by evaporating the solvent gives a product with a melting point of 80.5-81.5 °C.[5]
Applications as a Building Block in Organic Synthesis
This compound is a key starting material for several important classes of compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis of Rofecoxib (Vioxx)
This compound is a pivotal precursor in the synthesis of Rofecoxib, a selective COX-2 inhibitor.[2][4][6] The synthesis involves a multi-step sequence starting with the oxidation of the methylthio group, followed by bromination and subsequent cyclization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]
- 3. 4′-(甲硫基)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4 -(Methylthio)acetophenone 97 1778-09-2 [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 4′-(甲硫基)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
The Discovery and History of 4'-(Methylthio)acetophenone: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
4'-(Methylthio)acetophenone, a sulfur-containing aromatic ketone, has emerged as a pivotal building block in organic synthesis, most notably as a key intermediate in the manufacture of prominent pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and its conversion to downstream products are presented, alongside a thorough compilation of its spectral data. This document aims to serve as a valuable resource for scientists and researchers engaged in synthetic chemistry and drug discovery.
Introduction
This compound, also known as p-acetylthioanisole, is a crystalline solid with the chemical formula C₉H₁₀OS. Its strategic importance lies in its utility as a precursor to various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx). The presence of both a ketone and a methylthio group provides versatile handles for further chemical modifications, making it a valuable synthon in medicinal chemistry.
Discovery and History
While the precise moment of its first synthesis is not definitively documented in readily available literature, early reports of this compound appear in the mid-20th century. A notable early synthesis was reported in the Journal of the American Chemical Society in 1951. Its industrial significance grew with the development of COX-2 inhibitor drugs in the late 20th century, where it was identified as a crucial starting material. The industrial preparation is primarily achieved through the Friedel-Crafts acylation of thioanisole (B89551).[1] This reaction, first discovered in 1877 by Charles Friedel and James Crafts, has been adapted and optimized for the large-scale production of this key intermediate.
Physicochemical and Spectral Data
A comprehensive summary of the physical, chemical, and spectral properties of this compound is provided below for easy reference.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1778-09-2 | [1] |
| Molecular Formula | C₉H₁₀OS | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 80-82 °C (lit.) | [1] |
| Boiling Point | 135 °C at 1 mmHg | [1] |
| Solubility | Soluble in chloroform, methanol | [1] |
| Density | 1.137 g/cm³ (estimate) | [1] |
Spectral Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.89 (d, J=8.7 Hz, 2H), 7.23 (d, J=8.7 Hz, 2H), 2.55 (s, 3H), 2.52 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ 196.9, 145.5, 130.6, 128.8, 125.1, 26.5, 14.8 | |
| Infrared (IR) | ν (cm⁻¹): 1665 (C=O), 1590, 1358, 1267, 956, 815 | |
| Mass Spectrometry (MS) | m/z (%): 166 (M⁺, 100), 151 (95), 123 (30), 108 (25), 77 (20) | [3] |
| UV-Vis | Available spectra can be found in databases such as SpectraBase. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion are provided below.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension with stirring.
-
After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.[5]
-
Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Oxidation to 4'-(Methylsulfonyl)acetophenone
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate
-
Sulfuric acid
-
Ethylene (B1197577) dichloride (EDC)
Procedure:
-
Dissolve this compound in ethylene dichloride.
-
To this solution, add water, sodium tungstate, and sulfuric acid.[5]
-
Heat the mixture to 40-45 °C.
-
Add a 30% hydrogen peroxide solution dropwise while maintaining the temperature at 50 °C.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4'-(Methylsulfonyl)acetophenone.
Logical and Experimental Workflows
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Friedel-Crafts acylation of thioanisole.
Caption: Synthetic pathway to Rofecoxib.
Conclusion
This compound is a compound of significant industrial and academic interest. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity have established it as a cornerstone in the synthesis of various important molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, and synthetic applications, intended to aid researchers in their scientific endeavors.
References
Theoretical Studies on 4'-(Methylthio)acetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
4'-(Methylthio)acetophenone is a white to off-white solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H10OS | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| CAS Number | 1778-09-2 | [1] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 135 °C | [1] |
| Appearance | White to Off-White Solid | |
| SMILES | CC(=O)c1ccc(SC)cc1 | |
| InChI | 1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of thioanisole (B89551).[1] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride
This method is a classical approach to the synthesis of aryl ketones.
Protocol:
-
Anhydrous aluminum chloride (AlCl3) is suspended in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Acetyl chloride (CH3COCl) is added dropwise to the stirred suspension.
-
Thioanisole (C6H5SCH3) is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature (typically 0-5 °C) for a specified duration.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water, often containing hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with a sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Greener Synthesis using Solid Acid Catalysts
In an effort to develop more environmentally friendly processes, research has focused on replacing homogeneous Lewis acids with solid acid catalysts. One notable study by Yadav and Bhagat (2005) explored the use of catalysts such as Amberlyst-15 for the acylation of thioanisole with acetic anhydride.[1]
Protocol (based on Yadav and Bhagat, 2005):
-
Thioanisole, acetic anhydride, and the solid acid catalyst (e.g., Amberlyst-15) are charged into a batch reactor equipped with a stirrer and a condenser.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required reaction time.
-
After the reaction, the catalyst is separated from the reaction mixture by filtration.
-
The product, this compound, is isolated from the filtrate, typically through distillation or crystallization.
Theoretical and Computational Analysis: A Methodological Framework
As of the compilation of this guide, a detailed theoretical study reporting the quantum chemical calculations for this compound is not publicly available. However, numerous studies on analogous acetophenone (B1666503) derivatives provide a robust framework for such an investigation. The following sections outline the standard computational methodologies that would be employed.
Computational Details: A Template
Quantum chemical calculations are typically performed using density functional theory (DFT), a method that offers a good balance between computational cost and accuracy.
Software: Gaussian suite of programs is a widely used software package for such calculations.
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for geometry optimization and vibrational frequency calculations.
Basis Set: A common and effective basis set for molecules of this size is 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution.
Workflow:
-
Geometry Optimization: The initial molecular structure of this compound is built and optimized to find the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies) and to enable the assignment of experimental infrared and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between filled and vacant orbitals, offering a deeper understanding of charge delocalization and hyperconjugative interactions within the molecule.
Predicted Molecular Geometry (Illustrative Example)
The following table presents an illustrative example of the kind of data that would be generated from a DFT-based geometry optimization of this compound, based on typical bond lengths and angles for similar molecules.
| Parameter | Atom Connection | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C=O | ~1.22 Å |
| C-S | ~1.77 Å | |
| S-CH3 | ~1.82 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle (°) | C-C-C (aromatic) | ~119 - 121° |
| C-S-C | ~100° | |
| Dihedral Angle (°) | C-C-S-C | Variable (defines conformation) |
Predicted Vibrational Frequencies (Illustrative Example)
The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | ~1680 | (Available from SpectraBase) | Carbonyl stretch |
| ν(C-S) | ~700 | (Available from SpectraBase) | C-S stretch |
| ν(S-CH3) | ~650 | (Available from SpectraBase) | S-CH3 stretch |
| Aromatic C-H stretch | ~3050-3100 | (Available from SpectraBase) | Aromatic C-H stretch |
| Aromatic C=C stretch | ~1400-1600 | (Available from SpectraBase) | Aromatic ring vibrations |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule.
| Parameter | Predicted Value (eV) |
| EHOMO | (To be calculated) |
| ELUMO | (To be calculated) |
| Energy Gap (ΔE) | (To be calculated) |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
Natural Bond Orbital (NBO) Analysis
NBO analysis can reveal important intramolecular interactions. For this compound, key interactions would likely involve:
-
π → π* interactions within the aromatic ring.
-
n → π* interactions between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of the aromatic ring and carbonyl group.
-
σ → σ* hyperconjugative interactions.
Visualizations
Synthesis Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.
Workflow for Theoretical Analysis
Caption: A typical workflow for the theoretical analysis of this compound using DFT.
Conclusion and Future Outlook
This compound remains a molecule of significant interest due to its role as a crucial pharmaceutical intermediate. While its synthesis and basic properties are well-documented, a comprehensive public theoretical study on its quantum chemical properties is currently lacking. This guide has provided a detailed framework for such an investigation, outlining the standard computational methodologies and the expected outcomes. A dedicated theoretical study would provide valuable insights into the molecule's structure-activity relationships, reactivity, and spectroscopic properties, which could aid in the optimization of its synthesis and the development of new derivatives with potential therapeutic applications. Researchers are encouraged to undertake such studies to fill the existing knowledge gap and further elucidate the chemical behavior of this important compound.
References
4'-(Methylthio)acetophenone crystal structure analysis
Analysis of 4'-(Methylthio)acetophenone Crystal Structure: A Methodological Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Whitepaper Summary: This document outlines the established methodologies for the determination and analysis of the crystal structure of organic compounds, with a specific focus on this compound. Despite a comprehensive search of publicly available scientific databases and literature, the specific crystallographic data for this compound has not been reported. Consequently, this guide provides a detailed framework of the experimental and computational procedures that would be employed in such an analysis, from synthesis and crystallization to data collection and structure refinement. This paper serves as a technical reference for researchers undertaking crystallographic studies of similar aromatic ketones.
Introduction
This compound, also known as p-acetylthioanisole, is an organic compound with the chemical formula C₉H₁₀OS. It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, polymorphism, and ultimately its behavior in solid-state formulations. Crystal structure analysis by single-crystal X-ray diffraction is the definitive method for elucidating this atomic arrangement.
While the synthesis and general properties of this compound are documented, a detailed public record of its single-crystal X-ray structure analysis is not currently available. This guide, therefore, presents the standard, rigorous protocols that would be applied to determine and analyze its crystal structure.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.
Synthesis and Purification
The first step is the synthesis of high-purity this compound. A common synthetic route is the Friedel-Crafts acylation of thioanisole.
-
Reaction: Thioanisole is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to achieve a purity of >99%, which is essential for growing high-quality single crystals. The purity is verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.
-
Data Integration: The intensities of the diffraction spots are measured and processed to generate a file containing the reflection data.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit.
Data Presentation: Expected Crystallographic Data
Upon successful crystal structure determination, the following quantitative data for this compound would be summarized in tables for clear interpretation and comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Expected Value |
| Empirical formula | C₉H₁₀OS |
| Formula weight | 166.24 g/mol |
| Temperature | 100(2) K |
| Wavelength | (e.g., 0.71073 Å for Mo Kα) |
| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space group | To be determined (e.g., P2₁/c) |
| Unit cell dimensions | a = ? Å, α = 90° |
| b = ? Å, β = ?° | |
| c = ? Å, γ = 90° | |
| Volume | ? ų |
| Z (molecules per unit cell) | ? |
| Density (calculated) | ? Mg/m³ |
| Absorption coefficient | ? mm⁻¹ |
| F(000) | ? |
| Crystal size | (e.g., 0.20 x 0.15 x 0.10 mm³) |
| Theta range for data collection | (e.g., 2.0 to 28.0°) |
| Reflections collected | ? |
| Independent reflections | ? [R(int) = ?] |
| Completeness to theta | ? % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | ? / ? / ? |
| Goodness-of-fit on F² | ? |
| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |
| R indices (all data) | R₁ = ?, wR₂ = ? |
| Largest diff. peak and hole | ? and ? e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Expected Length (Å) |
| S1 - C(aryl) | ~1.75 - 1.78 |
| S1 - C(methyl) | ~1.79 - 1.82 |
| C=O | ~1.21 - 1.23 |
| C(aryl) - C(acetyl) | ~1.48 - 1.51 |
| C(acetyl) - C(methyl) | ~1.49 - 1.52 |
| C-C (in ring) | ~1.37 - 1.40 |
Table 3: Selected Bond Angles (°)
| Angle | Expected Angle (°) |
| C(aryl) - S1 - C(methyl) | ~100 - 105 |
| O=C - C(aryl) | ~119 - 121 |
| O=C - C(methyl) | ~119 - 121 |
| C(aryl) - C(acetyl) - C(methyl) | ~118 - 120 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for crystal structure analysis.
Logical Relationship of Crystallographic Data
The following diagram illustrates the relationship between the different components of crystallographic data.
Conclusion
While the definitive crystal structure of this compound is not presently in the public domain, this technical guide provides a comprehensive overview of the standard procedures required for its determination and analysis. The outlined experimental protocols and expected data serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The elucidation of this structure would provide significant insights into the solid-state properties of this important synthetic intermediate.
Solubility Profile of 4'-(Methylthio)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Methylthio)acetophenone, also known as 4-acetylthioanisole, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for its quantitative determination, and visual workflows to aid in experimental design.
Core Data: Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in certain common laboratory solvents. The following table summarizes the available information. For precise process development and formulation, experimental determination of solubility in the specific solvent system of interest is highly recommended.
| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility |
| Halogenated | Chloroform | CHCl₃ | Not Specified | Soluble[1] |
| Alcohols | Methanol | CH₃OH | Not Specified | Soluble[1] |
Note: The term "soluble" is qualitative and indicates that the compound dissolves to a visually appreciable extent. For quantitative applications, the experimental protocols provided in the subsequent sections should be employed.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, two robust methods for the experimental determination of the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method
This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.[2][3][4]
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
-
Weighing and Calculation:
-
Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution collected
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, especially for routine measurements.[5] A calibration curve must first be established.
Materials and Equipment:
-
This compound
-
Solvent of interest (must be transparent in the UV-Vis range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw an aliquot of the clear supernatant from the saturated solution.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each method.
Conclusion
While readily available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers to determine these crucial parameters experimentally. The detailed gravimetric and UV-Vis spectroscopic protocols, along with the illustrative workflows, offer a comprehensive approach to generating reliable solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing processes.
References
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation of thioanisole (B89551) is a cornerstone of electrophilic aromatic substitution, yielding predominantly para-acylated products, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. A key product, 4-(methylthio)acetophenone, serves as a crucial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib (Vioxx), which is a selective COX-2 inhibitor.[1][2] This application note provides detailed protocols for the Friedel-Crafts acylation of thioanisole using both traditional Lewis acid catalysts and modern solid acid catalysts, accompanied by a comparative data summary and a procedural workflow diagram.
The reaction involves the introduction of an acyl group onto the aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho-, para-directing activator, with the para-position being sterically favored, leading to a high regioselectivity for the 4-substituted product. The general mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of thioanisole.[3]
Data Presentation
The selection of the catalyst and acylating agent significantly influences the reaction conditions and outcomes. Below is a summary of representative reaction conditions and yields for the Friedel-Crafts acylation of thioanisole.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-(methylthio)acetophenone (%) | Reference |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane (B109758) | 0 to RT | 0.5 - 1 | Typically high (specific yield not reported in snippets) | [4][5] |
| Amberlyst-15 | Acetic Anhydride (B1165640) | Ethylene (B1197577) Chloride | 70 | Not Specified | Not Specified, but noted as the "best catalyst" in the study | [1][2][6] |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Acetic Anhydride | Ethylene Chloride | 70 | Not Specified | Not Specified | [1][2][6] |
| Indion-190 | Acetic Anhydride | Ethylene Chloride | 70 | Not Specified | Not Specified | [1][2][6] |
| Indion-130 | Acetic Anhydride | Ethylene Chloride | 70 | Not Specified | Not Specified | [1][2][6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride and Acetyl Chloride
This protocol outlines the traditional method for the acylation of thioanisole using a stoichiometric amount of aluminum chloride.
Materials:
-
Thioanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[4][5]
-
Addition of Thioanisole: After the addition of acetyl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]
-
Reaction Progression: After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4][7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[4][7]
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][7]
-
Purification: Purify the crude 4-(methylthio)acetophenone by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.[7]
Protocol 2: Friedel-Crafts Acylation using a Solid Acid Catalyst and Acetic Anhydride
This protocol presents a more environmentally benign approach using a reusable solid acid catalyst.
Materials:
-
Thioanisole
-
Acetic Anhydride
-
Amberlyst-15 (or other solid acid catalyst)
-
Ethylene Chloride (or another suitable solvent)
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioanisole (1.0 equivalent), acetic anhydride (a molar ratio of 1:3 thioanisole to acetic anhydride is suggested in a similar study), the solid acid catalyst (e.g., Amberlyst-15, 0.1 g/cm³ of the organic volume), and the solvent (e.g., ethylene chloride).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.[6] Monitor the reaction by TLC or GC-MS.
-
Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride.
-
Extraction and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Remove the solvent by rotary evaporation and purify the resulting crude product by vacuum distillation or column chromatography to obtain pure 4-(methylthio)acetophenone.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation of thioanisole.
Signaling Pathway (Reaction Mechanism)
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis commences with 4'-methylacetophenone (B140295) and proceeds through a two-step reaction sequence involving a Claisen condensation followed by a cyclocondensation reaction. Detailed methodologies for the synthesis of the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, and the subsequent cyclization with 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride to yield Celecoxib are presented. Additionally, a protocol for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride from sulfanilamide (B372717) is included. Quantitative data from various reported methods are summarized for easy comparison. Diagrams illustrating the synthetic workflow and the mechanism of action of Celecoxib are also provided.
Introduction
Celecoxib, marketed under the brand name Celebrex among others, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity allows it to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The common synthetic route to Celecoxib involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2] This document outlines a widely used method starting from 4'-methylacetophenone.
Overall Synthesis Scheme
The synthesis of Celecoxib from 4'-methylacetophenone is a two-step process. The first step is a Claisen condensation of 4'-methylacetophenone with an ethyl trifluoroacetate (B77799) to form the intermediate 1,3-dione. This is followed by a cyclocondensation reaction with 4-hydrazinylbenzenesulfonamide hydrochloride to form the pyrazole (B372694) ring of Celecoxib.
Experimental Protocols
Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride
A key reagent in the synthesis of Celecoxib is 4-hydrazinylbenzenesulfonamide hydrochloride, which can be prepared from sulfanilamide.
Protocol:
-
Diazotization:
-
Dissolve sulfanilamide (20 mmol) in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) in an Erlenmeyer flask, maintaining the temperature below 5°C.[3]
-
Slowly add a solution of sodium nitrite (B80452) (20 mmol) in water (2 mL) dropwise with vigorous stirring.[4]
-
Continue stirring until a clear solution of the diazonium salt is formed.[4]
-
-
Reduction:
-
In a separate flask, prepare a cold solution of stannous chloride dihydrate (10 g) in concentrated hydrochloric acid (10 mL).[4]
-
Pour the diazonium salt solution into the stannous chloride solution with rapid stirring.[4]
-
A precipitate will form. Allow the mixture to stand overnight to ensure complete reduction.[3][4]
-
Filter the solid product under vacuum and dry to obtain 4-hydrazinylbenzenesulfonamide hydrochloride.[4] A yield of 55% has been reported for this process.[5]
-
Step 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This step involves the formation of a β-diketone through a Claisen condensation reaction.
Protocol:
-
In a four-necked flask, add toluene (B28343) (400 mL) and sodium hydride (25 g).[6]
-
With stirring, raise the temperature to 60-65°C.[6]
-
Concurrently, add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise.[6]
-
After the addition is complete, maintain the temperature at 60-65°C for 1 hour.[6]
-
Cool the reaction mixture to 30°C and add 15% hydrochloric acid (120 mL) dropwise.[6]
-
Allow the layers to separate, and collect the organic layer.[6]
-
Evaporate the solvent under reduced pressure to obtain the crude product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]
Step 2: Cyclocondensation to Synthesize Celecoxib
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.
Protocol:
-
In a reaction vessel, add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (B129727) (860 mL).[7]
-
Heat the mixture to 65°C and stir for 10 hours.[7]
-
Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[7]
-
To the residue, add ethyl acetate (B1210297) (332 mL) and water (80 mL) and stir for 10 minutes.[7]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 mL).[7]
-
Combine the organic layers and wash with water.
-
The crude Celecoxib can be purified by recrystallization.
Purification of Celecoxib
Recrystallization is a common method for purifying the final product.
Protocol:
-
Take the crude Celecoxib and dissolve it in a mixture of acetone (B3395972) and toluene (e.g., 0.54 L acetone and 10.8 L toluene for a larger batch) by heating to 80-85°C for 30 minutes.[8][9]
-
Add activated carbon and continue heating for a short period.[8][9]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 25-30°C to allow for crystallization.[8][9]
-
Filter the separated solid, wash with toluene, and dry at 70°C to yield the purified Celecoxib.[9]
Data Presentation
The following table summarizes the quantitative data from various reported synthetic methods.
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 4'-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride | Toluene | 60-65 | 1 | 96 | - | [6] |
| 1 | 4'-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride | Toluene | 40-45 | 5 | 91 | - | [6] |
| 2 | 1,3-Dione, 4-Hydrazinylbenzenesulfonamide HCl | - | Methanol | 65 | 10 | - | - | [7] |
| 2 | 1,3-Dione, 4-Hydrazinylbenzenesulfonamide HCl | - | Ethanol | Reflux | Several hours | - | - | [1] |
| Purification | Crude Celecoxib | - | Acetone/Toluene | 80-85 | - | >90 | >99.8 | [8][10] |
Mechanism of Action of Celecoxib
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[11] By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the COX-1 isoform, which is involved in protecting the stomach lining.[12] This selective inhibition is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[1] Beyond its anti-inflammatory effects, Celecoxib has been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis, which are important mechanisms in its potential anti-cancer activity.[1][11]
Conclusion
The synthesis of Celecoxib from 4'-methylacetophenone is a well-established and efficient process. The protocols provided in these application notes are based on reliable literature procedures and offer a detailed guide for researchers and professionals in the field of drug development. The quantitative data presented allows for a comparative analysis of different reaction conditions, aiding in the optimization of the synthesis for improved yield and purity. Understanding the synthetic pathway and the mechanism of action is crucial for the further development and application of Celecoxib and related compounds.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 11. ClinPGx [clinpgx.org]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Methylthio)acetophenone is a valuable intermediate in organic synthesis, notably utilized in the production of various pharmaceuticals and agrochemicals. Its synthesis is a common requirement in many research and development laboratories. This document provides detailed protocols for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones. Two primary synthetic routes are presented: a classical approach using acetyl chloride and aluminum chloride, and a greener alternative employing acetic anhydride (B1165640) with a solid acid catalyst.
Reaction Principle
The synthesis of this compound is achieved through the Friedel-Crafts acylation of thioanisole (B89551). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring of thioanisole. The reaction is typically regioselective, yielding predominantly the para-substituted product due to the ortho-, para-directing nature of the methylthio group.
General Reaction Scheme:
or
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride
This protocol details the classical synthesis of this compound using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.[1]
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Acetyl Chloride:
-
Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.
-
-
Addition of Thioanisole:
-
Dissolve thioanisole (1.0 equivalent) in anhydrous dichloromethane in a dropping funnel.
-
Add the thioanisole solution dropwise to the reaction mixture at 0 °C. Maintain the temperature below 5 °C during the addition.[1]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate.
-
Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride and a Solid Acid Catalyst
This protocol provides a greener alternative using a solid acid catalyst, which simplifies catalyst removal and reduces corrosive waste.[2][3]
Materials:
-
Thioanisole
-
Acetic anhydride
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-beta)
-
Solvent (e.g., 1,2-dichloroethane (B1671644) or solvent-free)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for filtration
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, charge thioanisole (1.0 equivalent), acetic anhydride (1.5 to 3.0 equivalents), and the solid acid catalyst (e.g., 10-20% by weight of the limiting reagent).
-
If a solvent is used, add it to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 70-120 °C with vigorous stirring. The optimal temperature will depend on the catalyst and solvent used.
-
Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to 24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, it can be removed by simple filtration and can often be washed, dried, and reused.
-
If a solvent was used, dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization as described in Protocol 1.
-
Data Presentation
Table 1: Reactant Stoichiometry and Yields
| Parameter | Protocol 1 (Acetyl Chloride/AlCl₃) | Protocol 2 (Acetic Anhydride/Solid Acid) |
| Thioanisole (equivalents) | 1.0 | 1.0 |
| Acylating Agent | Acetyl Chloride (1.0-1.2 eq.) | Acetic Anhydride (1.5-3.0 eq.) |
| Catalyst | Anhydrous AlCl₃ (1.1-1.5 eq.) | Solid Acid (e.g., Amberlyst-15) |
| Typical Yield | 70-90% | 60-85% (catalyst and condition dependent) |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₉H₁₀OS |
| Molecular Weight | 166.24 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 80-82 °C[4] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.88 (d, 2H), 7.25 (d, 2H), 2.55 (s, 3H, -COCH₃), 2.51 (s, 3H, -SCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.2, 145.8, 130.4, 128.8, 125.1, 26.5, 14.8 |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~2920 (C-H stretch), ~1600, 1400 (aromatic C=C stretch) |
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols for the Purification of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4'-(Methylthio)acetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections offer a summary of common purification techniques, detailed step-by-step protocols, and a visual representation of the general purification workflow.
Introduction
This compound is a solid, appearing as a white to off-white powder or crystalline solid, with a melting point of 80-82 °C and a boiling point of 135 °C at 1 mmHg. It is commonly synthesized via Friedel-Crafts acylation of thioanisole. The crude product from this synthesis often contains unreacted starting materials, byproducts, and residual catalyst, necessitating effective purification to achieve the high purity required for pharmaceutical applications. The primary methods for purifying this compound are recrystallization and column chromatography.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a summary of common techniques with typical parameters and expected outcomes.
| Purification Technique | Key Parameters | Typical Purity | Expected Recovery | Advantages | Disadvantages |
| Recrystallization | Solvent System: Ethanol (B145695), Methanol, Isopropanol, Ethyl Acetate (B1210297)/Hexane (B92381) | >99% | 60-90% | Simple, cost-effective for large quantities, yields highly pure crystalline product. | Lower recovery compared to chromatography, requires screening of solvents. |
| Column Chromatography | Stationary Phase: Silica (B1680970) GelMobile Phase: Ethyl Acetate/Hexane gradient | >98% | 70-95% | High resolution for separating closely related impurities, adaptable to various scales. | More time-consuming and requires larger volumes of solvent than recrystallization. |
| Vacuum Distillation | Pressure: ~1 mmHgTemperature: ~135 °C | >97% | Variable | Effective for removing non-volatile impurities. | Requires specialized equipment, potential for thermal degradation if not carefully controlled. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a highly effective method for obtaining high-purity this compound, particularly for removing minor impurities from a solid crude product.
1.1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
1.2. Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few potential solvents (e.g., ethanol, methanol, isopropanol) with heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. For this compound, ethanol is a common and effective choice. A mixed solvent system like ethyl acetate/hexane can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating on a hot plate until the solid completely dissolves. Avoid adding a large excess of solvent to maximize recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.
-
Drying: Continue to pull a vacuum on the crystals in the Büchner funnel to partially dry them. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
Column chromatography is ideal for purifying crude this compound that contains a significant amount of impurities or impurities with similar polarity to the product.
2.1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate and Hexane (HPLC grade)
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2.2. Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase composition by running TLC plates of the crude material. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound. For this compound, a mixture of ethyl acetate and hexane is commonly used. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 10% ethyl acetate in hexane and gradually increase to 20% or 30%.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product as a white to off-white solid.
-
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Application Notes and Protocols: The Versatile Role of 4'-(Methylthio)acetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Methylthio)acetophenone is a sulfur-containing organic building block that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural features make it a valuable precursor for the synthesis of a variety of biologically active molecules.[1][2][3] This document provides detailed application notes on the use of this compound in the development of anti-inflammatory and anticancer agents, complete with experimental protocols and quantitative data to guide researchers in this field.
I. Application in the Synthesis of Anti-Inflammatory Agents: COX-2 Inhibitors
This compound serves as a key intermediate in the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[2][3] The most notable example is its utility as a precursor for the synthesis of Rofecoxib (B1684582) (Vioxx), a non-steroidal anti-inflammatory drug (NSAID).[2][3] The methylthio group is a critical pharmacophore that, upon oxidation to the methylsulfonyl group, plays a crucial role in the selective binding to the COX-2 enzyme.
The general synthetic strategy involves the conversion of the acetophenone (B1666503) moiety to a furanone ring system, followed by oxidation of the methylthio group.
Quantitative Data: COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of Rofecoxib, a prominent drug candidate conceptually derived from the this compound scaffold. This data is representative of the high potency and selectivity that can be achieved with compounds from this chemical class.
| Compound | Target Enzyme | Assay System | IC50 | Selectivity Ratio (COX-1/COX-2) |
| Rofecoxib | COX-2 | Human Osteosarcoma Cells | 26 ± 10 nM[4] | >1000[4] |
| Rofecoxib | COX-2 | CHO cells expressing human COX-2 | 18 ± 7 nM[4] | >833[4] |
| Rofecoxib | Purified human recombinant COX-2 | Time-dependent inhibition | 0.34 µM[4] | - |
| Rofecoxib | COX-2 | Human whole blood assay (LPS-induced PGE2) | 0.53 ± 0.02 µM[4] | 36[4] |
| Rofecoxib | COX-1 | U937 cells | > 50 µM[4] | |
| Rofecoxib | COX-1 | CHO cells expressing human COX-1 | > 15 µM[4] | |
| Rofecoxib | Purified human COX-1 | Non-time-dependent inhibition | 26 µM (at 0.1 µM arachidonic acid)[4] | |
| Rofecoxib | COX-1 | Human whole blood assay (Thromboxane B2) | 18.8 ± 0.9 µM[4] |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of pain and inflammation. Selective COX-2 inhibitors like Rofecoxib preferentially block the inducible COX-2 enzyme at sites of inflammation, while sparing the constitutive COX-1 enzyme which is involved in gastrointestinal protection.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(methylsulfonyl)phenyl)-3-phenyl-2(5H)-furanone (Rofecoxib) from an intermediate derived from this compound
This protocol outlines the final oxidation step in the synthesis of Rofecoxib from its methylthio precursor, 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone.
Materials:
-
4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone
-
Hydrogen peroxide (30% w/w)
-
Acetic acid
-
Sodium tungstate (B81510) (catalyst)
-
N,N-dimethylformamide (for purification, optional)
Procedure:
-
Dissolve 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone and a catalytic amount of sodium tungstate in acetic acid in a round-bottom flask.[5]
-
Heat the solution to 80°C.[5]
-
Slowly add hydrogen peroxide (30% w/w) dropwise over a period of 2 hours, maintaining the temperature at 80°C. The reaction is exothermic.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Cool the reaction mixture slowly to 30°C to allow the product to precipitate.[5]
-
Filter the solid product and wash it with water until the filtrate is neutral.[5]
-
Dry the solid to obtain crude Rofecoxib.
-
For further purification, the crude product can be recrystallized. For example, dissolve the product in N,N-dimethylformamide at 80°C, add methanol at 60-65°C, and then cool to 30-35°C to induce crystallization.[6] Alternatively, slurry the wet product in boiling methanol for 5 hours, cool, and filter.[6]
Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a general method to determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., dissolved in DMSO)
-
Positive controls (e.g., Diclofenac, Celecoxib)
-
Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine) or ELISA kit for PGE2 detection
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme solution to each well.[7]
-
Add the test compound dilutions to the respective wells. Include wells with buffer only (blank) and enzyme with vehicle (control).[7]
-
Pre-incubate the plate at 25°C for 10 minutes.[7]
-
Initiate the reaction by adding arachidonic acid to all wells.[7]
-
If using a colorimetric assay, add the colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.[7]
-
If using an ELISA-based method, stop the reaction after a defined time and quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced according to the ELISA kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
II. Application in the Synthesis of Anticancer Agents: Chalcones
This compound is an excellent starting material for the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including potent anticancer properties.[8][9] Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde (B42025).
Quantitative Data: Anticancer Activity of Chalcone (B49325) Derivatives
While specific IC50 values for chalcones derived directly from this compound are not extensively reported in the readily available literature, the following table provides representative data for other chalcone derivatives against various cancer cell lines to illustrate the potential potency of this class of compounds.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast Cancer) | 30.4 µg/mL |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 27.5 µg/mL |
| Chalcone with 4-oxoquinazolinyl moiety (Compound 137) | HCT-116 (Colon Cancer) | 3.56 |
| Chalcone with 4-oxoquinazolinyl moiety (Compound 137) | MCF-7 (Breast Cancer) | 4.08 |
| Chalcone with diaryl ether moiety | MCF-7 (Breast Cancer) | 3.44 ± 0.19[10] |
| Chalcone with diaryl ether moiety | HepG2 (Liver Cancer) | 4.64 ± 0.23[10] |
| Chalcone with diaryl ether moiety | HCT116 (Colon Cancer) | 6.31 ± 0.27[10] |
Signaling Pathway: Anticancer Mechanisms of Chalcones
Chalcones exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. One of the key mechanisms involves the induction of apoptosis through the p53 tumor suppressor pathway.
Experimental Protocols
Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted benzaldehyde.[11][12]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (10-40% aqueous) or solid NaOH
-
Dilute hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
Procedure:
-
In a flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.[11]
-
Cool the mixture in an ice bath.
-
While stirring vigorously, slowly add the aqueous NaOH solution dropwise.[11] If using solid NaOH for a solvent-free approach, grind the reactants and catalyst together in a mortar and pestle.[12]
-
Continue stirring at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.[11]
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 4: MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test chalcone derivative (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test chalcone in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6][13]
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a versatile and valuable starting material in medicinal chemistry, providing a gateway to the synthesis of potent anti-inflammatory and anticancer agents. The protocols and data presented in this document offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic compounds derived from this promising scaffold. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005016906A1 - Process for the manufacture of rofecoxib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Rofecoxib Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of a key precursor to Rofecoxib (B1684582), 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone. The following application notes and protocols are designed to guide researchers through the chemical synthesis, offering clear, step-by-step instructions and tabulated data for easy reference. Two primary synthetic routes are presented, each with its distinct advantages.
Route 1: Synthesis from 4-(Methylthio)acetophenone
This route involves a three-step process starting from the commercially available 4-(methylthio)acetophenone. The key steps are oxidation of the sulfide (B99878) to a sulfone, followed by alpha-bromination of the ketone, and finally, a condensation and cyclization reaction with phenylacetic acid.
Experimental Workflow: Route 1
Caption: Synthetic workflow for Rofecoxib precursor starting from 4-(methylthio)acetophenone.
Detailed Experimental Protocols: Route 1
Step 1: Synthesis of 4-(Methylsulfonyl)acetophenone
-
Reaction Setup: To a solution of 4-(methylthio)acetophenone (197 g, 1.18 mol) in a mixture of methanol (B129727) (700 mL) and dichloromethane (B109758) (3.5 L), add magnesium monoperoxyphthalate (MMPP) (881 g, 1.42 mol) portion-wise over 30 minutes while maintaining the temperature at room temperature.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture. Wash the filtrate with a saturated sodium bicarbonate solution (2 L) and then with brine (1 L).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (2 L). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield 4-(methylsulfonyl)acetophenone.[1]
Step 2: Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
-
Reaction Setup: Dissolve 4-(methylsulfonyl)acetophenone (174 g, 0.88 mol) in chloroform (B151607) (2.5 L) and cool the solution to -5 °C.[1]
-
Addition of Reagents: Add aluminum chloride (AlCl3) (20 mg) to the cooled solution, followed by the dropwise addition of a solution of bromine (40 mL, 0.78 mol) in chloroform (300 mL).[1]
-
Reaction Monitoring and Work-up: After the reaction is complete (monitored by TLC), add water (1.5 L) and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (1 L). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate. Recrystallize the residue from an ethyl acetate-hexane mixture (1:1) to obtain 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone.[1]
Step 3: Synthesis of 4-(4-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone (Rofecoxib Precursor)
-
Reaction Setup: To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (60 g, 216 mmol) in acetonitrile (B52724) (CH3CN), slowly add triethylamine (B128534) (Et3N) (30.8 mL, 221 mmol) with stirring at 25 °C.[1]
-
Cyclization: After the initial reaction, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the cyclization.
-
Purification: The crude product can be purified by column chromatography to yield the final product, 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone.
Quantitative Data: Route 1
| Step | Product | Starting Materials | Reagents | Solvent | Yield | Melting Point (°C) | Spectroscopic Data |
| 1 | 4-(Methylsulfonyl)acetophenone | 4-(Methylthio)acetophenone | MMPP | MeOH/CH2Cl2 | Quantitative | 131.7 | IR (KBr): 1687 cm⁻¹ |
| 2 | 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | 4-(Methylsulfonyl)acetophenone | Br₂, AlCl₃ | CHCl₃ | 86% | 127.5-128.5 | IR (KBr): 1700 cm⁻¹; ¹³C NMR (CDCl₃): δ = 190.3, 144.7, 137.9, 130.0, 128.0, 44.2, 30.5 |
| 3 | 4-(4-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, Phenylacetic acid | Et₃N, DBU | CH₃CN | ~64% | - | - |
Route 2: Oxidation of 4-(4-Methylthiophenyl)-3-phenyl-2(5H)-furanone
This alternative route involves the direct oxidation of a thio-precursor to the final sulfone. This method is advantageous as it can be a high-yielding final step.
Experimental Workflow: Route 2
Caption: Synthetic workflow for Rofecoxib precursor via oxidation of a thio-intermediate.
Detailed Experimental Protocol: Route 2
-
Reaction Setup: Dissolve 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone (100 g) in acetic acid (770 ml). Add sodium tungstate (1.2 g) to the solution.[2]
-
Reaction Conditions: Heat the solution to 80 °C. Slowly add hydrogen peroxide (30% wt/wt, 385 ml) over a period of 2 hours.[2]
-
Reaction Monitoring: Continue the reaction until the starting material is no longer detectable by TLC.[2]
-
Work-up and Purification: Cool the reaction mixture slowly to 30 °C. Filter the precipitated product. Wash the solid with water several times until the pH of the filtrate is 6. Dry the solid to obtain 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone.[2]
Quantitative Data: Route 2
| Step | Product | Starting Material | Reagents | Solvent | Yield |
| 1 | 4-(4-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | 4-(4-Methylthiophenyl)-3-phenyl-2(5H)-furanone | H₂O₂, Sodium Tungstate | Acetic Acid | 82.7% |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Strong acids and bases should be handled with appropriate caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Scale-Up Synthesis of 4'-(Methylthio)acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(Methylthio)acetophenone is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx).[1][2][3] Its efficient and scalable synthesis is therefore of significant interest to the drug development and manufacturing sector. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the widely employed Friedel-Crafts acylation of thioanisole (B89551). Both traditional and green chemistry approaches are presented to offer a comprehensive overview for process chemists and researchers.
Introduction
The industrial preparation of this compound is primarily achieved through the Friedel-Crafts acylation of thioanisole.[1][4] This reaction involves the introduction of an acetyl group onto the aromatic ring of thioanisole. The choice of acylating agent and catalyst is crucial for reaction efficiency, selectivity, and environmental impact. Traditional methods often utilize aluminum chloride as a catalyst, which, while effective, generates significant waste.[3][4] Modern approaches are exploring the use of solid acid catalysts to develop a greener and more sustainable process.[3][5]
Synthetic Routes
The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole. Two main variations of this method are detailed below.
Method 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride
This classic method employs a Lewis acid catalyst, typically aluminum chloride (AlCl₃), with either acetyl chloride or acetic anhydride (B1165640) as the acylating agent.[1][3] While this approach is robust, it requires more than stoichiometric amounts of the catalyst and generates corrosive and polluting waste streams.[3][4]
Method 2: Green Synthesis using a Solid Acid Catalyst
In an effort to develop more environmentally friendly processes, heterogeneous solid acid catalysts have been investigated.[3] Catalysts such as the cation exchange resin Amberlyst-15 have shown promise in the acylation of thioanisole with acetic anhydride.[3][5] This method offers the advantages of catalyst recyclability and reduced waste generation.[4]
Experimental Protocols
Protocol 1: Scale-Up Synthesis using Aluminum Chloride and Acetyl Chloride
Materials:
-
Thioanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, dropping funnel, and reflux condenser, equipped with a gas outlet to a scrubber.
-
Cooling bath (ice-water or chiller).
-
Separatory funnel.
-
Rotary evaporator.
-
Recrystallization apparatus.
Procedure:
-
Reaction Setup: In a clean, dry, large-scale reaction vessel, charge anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the suspension to 0-5 °C using a cooling bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension while maintaining the temperature between 0-5 °C. Stir the mixture for 15-20 minutes.
-
Addition of Thioanisole: Add a solution of thioanisole in dichloromethane dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture into a vessel containing crushed ice and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Protocol 2: Scale-Up Synthesis using Amberlyst-15 and Acetic Anhydride
Materials:
-
Thioanisole
-
Acetic Anhydride
-
Amberlyst-15 catalyst
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with mechanical stirring and heating capabilities.
-
Filtration apparatus.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Catalyst Activation: If required, activate the Amberlyst-15 catalyst according to the manufacturer's instructions.
-
Reaction Setup: Charge the reaction vessel with thioanisole, acetic anhydride, and the Amberlyst-15 catalyst.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by GC or HPLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Workup: Transfer the filtrate to a separatory funnel and wash with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Data Presentation
| Parameter | Method 1: AlCl₃ / Acetyl Chloride | Method 2: Amberlyst-15 / Acetic Anhydride | Reference(s) |
| Catalyst | Anhydrous Aluminum Chloride | Amberlyst-15 | [3][4] |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | [1][3] |
| Catalyst Loading | Stoichiometric or excess | Catalytic amount | [3][4] |
| Environmental Impact | High (corrosive waste) | Low (recyclable catalyst) | [3][4] |
| Catalyst Separation | Aqueous workup and disposal | Simple filtration and reuse | [4] |
| Reported Yield | Generally high | Good to excellent | [3] |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Acetyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Thioanisole: Has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use with adequate ventilation and appropriate PPE.
-
Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with efficient cooling.
Conclusion
The scale-up synthesis of this compound is a well-established process that is critical for the pharmaceutical industry. While the traditional Friedel-Crafts acylation using aluminum chloride is effective, the development of greener protocols using solid acid catalysts like Amberlyst-15 offers a more sustainable and environmentally conscious alternative. The choice of method will depend on factors such as cost, available equipment, and environmental regulations. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.
References
- 1. 4′-(甲硫基)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]
- 3. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxidation of 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Methylthio)acetophenone is a versatile organic building block, notable as a key intermediate in the synthesis of various pharmaceuticals. The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of two primary products: 4'-(methylsulfinyl)acetophenone (the sulfoxide) and 4'-(methylsulfonyl)acetophenone (B52587) (the sulfone). The controlled oxidation to either the sulfoxide (B87167) or the sulfone is of significant interest as these derivatives possess distinct chemical properties and biological activities. Notably, 4'-(methylsulfonyl)acetophenone is a crucial precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Rofecoxib and Celecoxib.[1][2] This document provides detailed application notes and experimental protocols for the selective oxidation of this compound.
Data Presentation
The following tables summarize quantitative data for the oxidation of this compound to its corresponding sulfoxide and sulfone under various reaction conditions.
Table 1: Oxidation of this compound to 4'-(Methylsulfinyl)acetophenone (Sulfoxide)
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-CPBA | Dichloromethane (B109758) | 0 | 1-3 h | High (General) | [3] |
| H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | Varies | 90-99 (General) | [4] |
| NaOCl·5H₂O | Acetonitrile/Water | Room Temp. | Varies | High (General) | [5] |
Note: Specific yields for the selective oxidation of this compound to the sulfoxide are not widely reported in the literature; the table reflects general protocols for thioether to sulfoxide oxidation.
Table 2: Oxidation of this compound to 4'-(Methylsulfonyl)acetophenone (Sulfone)
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂O₂ (50%) | Sodium Tungstate (B81510)/H₂SO₄ in Ethylene (B1197577) Dichloride/Water | 50 | Not Specified | ~74 (from Thioanisole) | [6] |
| H₂O₂ (30%) | Sodium Tungstate/H₂SO₄ in Acetone/Water | 50 | 2 h | 75.7 (from α-chloro-4-(methylthio)acetophenone) | [6] |
| H₂O₂ (30%) | Sodium Tungstate/Acetic Acid in Methanol | 50 | 5 h | 86.5 (from α-bromo-4-(methylthio)acetophenone) | [6] |
| m-CPBA | Dichloromethane | Not Specified | Not Specified | High (General) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4'-(Methylsulfonyl)acetophenone via Hydrogen Peroxide Oxidation
This protocol is adapted from a procedure used in the synthesis of Rofecoxib.[6]
Materials:
-
This compound
-
Ethylene dichloride (EDC)
-
Deionized water
-
Sodium tungstate
-
Sulfuric acid
-
50% Hydrogen peroxide
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in ethylene dichloride (EDC) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add deionized water, a catalytic amount of sodium tungstate (e.g., ~0.01-0.05 equivalents), and a catalytic amount of sulfuric acid.[6]
-
Heat the reaction mixture to 40-45°C with stirring.[6]
-
Slowly add 50% hydrogen peroxide dropwise via a dropping funnel, maintaining the reaction temperature at 50°C.[6]
-
After the addition is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield the crude 4'-(methylsulfonyl)acetophenone.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of petroleum ether and ethyl acetate) to afford a white solid.[8]
Protocol 2: Selective Synthesis of 4'-(Methylsulfinyl)acetophenone via m-CPBA Oxidation
This is a general protocol for the selective oxidation of thioethers to sulfoxides using meta-chloroperoxybenzoic acid (m-CPBA).[3]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.[3]
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.[3]
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0°C.[3]
-
Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3]
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with saturated NaHCO₃ solution and saturated NaCl solution.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-(methylsulfinyl)acetophenone.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Biological Relevance and Signaling Pathways
The oxidized derivatives of this compound, particularly the sulfone, are of significant interest in drug development due to their role as precursors to anti-inflammatory drugs.
4'-(Methylsulfonyl)acetophenone as a Precursor to COX-2 Inhibitors:
4'-(Methylsulfonyl)acetophenone is a key intermediate in the synthesis of selective COX-2 inhibitors such as Rofecoxib and Celecoxib.[9][10] These drugs are designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response, while sparing the cyclooxygenase-1 (COX-1) enzyme, which is important for gastrointestinal cytoprotection.[9][11] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Derivatives of 4'-(methylsulfonyl)acetophenone have shown potent anti-inflammatory activity and the ability to induce apoptosis in cancer cells.[3][6]
Potential Anti-inflammatory Effects of Sulfoxides:
While less studied, sulfoxide-containing compounds have also been investigated for their anti-inflammatory properties. For instance, some sulfoxide derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide-stimulated microglial cells.[4][12] This suggests that 4'-(methylsulfinyl)acetophenone could also possess anti-inflammatory activity, potentially through the modulation of inflammatory signaling pathways such as NF-κB and MAPKs.[12]
Caption: COX-2 signaling pathway and the site of inhibition by derived drugs.
References
- 1. Fast and Selective Aqueous-Phase Oxidation of Styrene to Acetophenone Using a Mesoporous Janus-Type Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory potential of newly synthesized 4-[(butylsulfinyl)methyl]-1,2-benzenediol in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 9. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-(Methylthio)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-(Methylthio)acetophenone, a key intermediate in pharmaceutical manufacturing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the Friedel-Crafts acylation of thioanisole (B89551) to produce this compound can stem from several factors. The most critical is the presence of moisture, which deactivates the Lewis acid catalyst (e.g., aluminum chloride). It is imperative to use anhydrous reagents and solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Other potential causes include:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. For the aluminum chloride-catalyzed acylation of thioanisole, temperatures are typically kept low (0-5°C) during the addition of reagents to control the exothermic reaction and are then gradually raised to room temperature or slightly above to ensure completion.[1]
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent (acetyl chloride or acetic anhydride) or the catalyst can lead to incomplete conversion. Conversely, a large excess of the catalyst may promote side reactions.
-
Poor Reagent Quality: The purity of thioanisole, the acylating agent, and the Lewis acid catalyst is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Inefficient Stirring: A heterogeneous mixture, particularly with solid catalysts, requires efficient stirring to ensure proper mixing and mass transfer.
Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?
The primary byproduct in the Friedel-Crafts acylation of thioanisole is the ortho-isomer, 2'-(Methylthio)acetophenone. The methylthio group is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. While the para-isomer is sterically favored and typically the major product, changes in reaction conditions can affect the regioselectivity.
To minimize the formation of the ortho-isomer and other potential byproducts:
-
Control the Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane (B109758) or ethylene (B1197577) dichloride are commonly used.
-
Slow Addition of Reagents: Adding the acylating agent slowly to the mixture of thioanisole and catalyst can help to control the reaction rate and improve selectivity.
Q3: Can I use a "greener" or more environmentally friendly catalyst than aluminum chloride?
Yes, solid acid catalysts are a viable and more environmentally benign alternative to traditional Lewis acids like aluminum chloride.[2][3][4] These catalysts are often reusable, non-corrosive, and produce less hazardous waste. Studies have shown that catalysts such as Amberlyst-15, a cation exchange resin, can effectively catalyze the acylation of thioanisole with acetic anhydride (B1165640).[2][3][4]
However, reaction conditions may need to be adjusted. For instance, reactions with solid acid catalysts often require higher temperatures (e.g., 70-120°C) compared to reactions with aluminum chloride.[2]
Q4: My solid acid catalyst seems to be losing activity after a few runs. What could be the cause and how can I regenerate it?
Deactivation of solid acid catalysts can occur due to the adsorption of reactants, products, or byproducts onto the active sites. In the acylation of thioanisole, the sulfur-containing compounds can sometimes lead to catalyst poisoning.
To regenerate the catalyst, you can typically wash it with a suitable solvent to remove adsorbed species. For ion-exchange resins like Amberlyst-15, washing with a solvent followed by treatment with an acid solution can help restore its activity. The specific regeneration procedure will depend on the type of catalyst used, and it is advisable to consult the manufacturer's guidelines.
Data Presentation
Table 1: Effect of Catalyst on the Conversion of Thioanisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Thioanisole Conversion (%) | Reference |
| Aluminum Chloride | Acetyl Chloride | Dichloromethane | 0 to RT | High (not specified) | [5] |
| Amberlyst-15 | Acetic Anhydride | Ethylene Dichloride | 70 | ~85 | [2] |
| 20% w/w Cs2.5H0.5PW12O40/K-10 | Acetic Anhydride | Ethylene Dichloride | 70 | ~70 | [2] |
| Indion-190 | Acetic Anhydride | Ethylene Dichloride | 70 | ~60 | [2] |
| Indion-130 | Acetic Anhydride | Ethylene Dichloride | 70 | ~50 | [2] |
Table 2: Effect of Temperature on the Conversion of Thioanisole using Amberlyst-15 Catalyst
| Temperature (°C) | Thioanisole Conversion (%) |
| 70 | ~85 |
| 100 | ~95 |
| 120 | ~98 |
| (Data extracted from a study by Yadav & Bhagat, J. Mol. Catal. A: Chem., 2005)[2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Thioanisole using Aluminum Chloride and Acetic Anhydride
This protocol is adapted from a general procedure for the synthesis of aryl ketones.
Materials:
-
Thioanisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride
-
Anhydrous Dichloromethane
-
Concentrated Hydrochloric Acid
-
5% Sodium Hydroxide (B78521) Solution
-
Anhydrous Calcium Chloride
-
Ice
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
In the flask, add anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a mixture of thioanisole (1 equivalent) and acetic anhydride (1.1 equivalents) dissolved in anhydrous dichloromethane from the dropping funnel with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Thioanisole using Amberlyst-15 and Acetic Anhydride
This protocol is based on the findings of Yadav & Bhagat (2005).[2]
Materials:
-
Thioanisole
-
Acetic Anhydride
-
Amberlyst-15 catalyst
-
Ethylene Dichloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioanisole (1 equivalent), acetic anhydride (3 equivalents), ethylene dichloride, and Amberlyst-15 catalyst (e.g., 0.1 g/cm³ of the organic phase).
-
Heat the reaction mixture to the desired temperature (e.g., 70-120°C) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with a fresh solvent and stored for reuse.
-
The filtrate containing the product can be worked up by washing with water and a dilute sodium bicarbonate solution to remove any remaining acetic acid and anhydride.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Acylation of Thioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts acylation of thioanisole (B89551). The information is presented in a question-and-answer format to directly resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acylation of thioanisole, and what are the common side products?
A1: The primary and desired product of the Friedel-Crafts acylation of thioanisole is 4-(methylthio)acetophenone (the para-isomer). This is due to the ortho, para-directing nature of the methylthio (-SCH₃) group and the steric hindrance at the ortho position.
The most common side product is the isomeric 2-(methylthio)acetophenone (the ortho-isomer). Under specific conditions, the product distribution has been observed to be approximately 98.4% of the para-isomer and 1.6% of the ortho-isomer.[1] Polysubstitution, where a second acyl group is added to the ring, is generally not a significant side reaction in Friedel-Crafts acylation. This is because the first acyl group deactivates the aromatic ring, making it less susceptible to further acylation. However, under harsh or "forcing" conditions, such as high temperatures and a large excess of a highly reactive acylating agent, diacylation can potentially occur.
Q2: My reaction is producing a higher than expected amount of the ortho-isomer. How can I improve the regioselectivity for the para product?
A2: Achieving high para-selectivity is often a key objective. If you are observing a significant amount of the ortho-isomer, consider the following troubleshooting steps:
-
Choice of Catalyst: The nature of the Lewis acid or solid acid catalyst can influence the ortho/para ratio. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to a mixture of isomers. Some studies on related aromatic ethers suggest that the pore size and shape of solid acid catalysts, such as zeolites, can be tailored to favor the formation of the sterically less hindered para-isomer. For instance, in the acylation of similar compounds, catalysts with larger pores have shown higher selectivity towards the para product.
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer. Running the reaction at 0-5°C, as opposed to room temperature or higher, can significantly improve para-selectivity.
-
Solvent Choice: The polarity of the solvent can impact the transition state energies leading to the ortho and para products. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (DCM) are commonly used and often provide good selectivity. Experimenting with different solvents may help optimize the isomer ratio.
Q3: The overall yield of my acylation reaction is low. What are the potential causes and how can I improve it?
A3: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure that all your reagents, solvents, and glassware are rigorously dried. Use a freshly opened bottle of anhydrous AlCl₃ or purify it before use. The formation of a complex between the catalyst and the ketone product can also effectively remove the catalyst from the reaction. Therefore, a stoichiometric amount of the catalyst is often required.
-
Sub-optimal Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. If the yield is low, a modest increase in temperature might be necessary. It is a trade-off between selectivity and reaction rate that needs to be optimized for your specific conditions. For instance, in studies using solid acid catalysts, increasing the temperature from 70°C to 120°C has been shown to increase conversion.[1]
-
Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
-
Purity of Starting Materials: Impurities in thioanisole or the acylating agent can interfere with the reaction. Ensure your starting materials are of high purity.
Data Presentation
The following table summarizes the effect of different catalysts on the conversion of thioanisole and the selectivity for 4-(methylthio)acetophenone, based on data from studies on solid acid catalysts.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Thioanisole Conversion (%) | 4-(methylthio)acetophenone Selectivity (%) | Reference |
| Amberlyst-15 | Acetic Anhydride | Ethylene (B1197577) Dichloride | 70 | ~47 | >98 | [1] |
| Indion-190 | Acetic Anhydride | Ethylene Dichloride | 70 | ~35 | >98 | [1] |
| Indion-130 | Acetic Anhydride | Ethylene Dichloride | 70 | ~20 | >98 | [1] |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Acetic Anhydride | Ethylene Dichloride | 140 | 2.9 | Not specified |
Experimental Protocols
Protocol: Synthesis of 4-(methylthio)acetophenone using Acetyl Chloride and Aluminum Chloride
This protocol is adapted from established procedures for the Friedel-Crafts acylation of thioanisole.
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylene dichloride (EDC) or Dichloromethane (DCM) (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in anhydrous ethylene dichloride.
-
Cooling: Cool the suspension to 0-5°C in an ice-water bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0-1.1 equivalents) to the stirred suspension while maintaining the temperature below 5°C.
-
Addition of Thioanisole: To the resulting mixture, add thioanisole (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 2 hours), and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethylene dichloride.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 4-(methylthio)acetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Reaction pathway for the acylation of thioanisole.
Caption: Troubleshooting workflow for thioanisole acylation.
References
Technical Support Center: 4'-(Methylthio)acetophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common purification issues encountered with 4'-(Methylthio)acetophenone.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during the purification of this compound.
Q1: My crude this compound is an off-color oil/solid. What are the likely impurities?
A1: The off-color and impure state of your product likely stems from several sources related to the typical synthesis method, the Friedel-Crafts acylation of thioanisole. Potential impurities include:
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Unreacted Thioanisole: Incomplete reaction can leave starting material in your crude product.
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2'-(Methylthio)acetophenone (ortho-isomer): The methylthio group can direct acylation to the ortho- position, although the para- product is generally favored. This isomeric byproduct can be difficult to separate due to similar physical properties.
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Polysubstituted Products: Under harsh reaction conditions, di-acylation of the aromatic ring can occur.
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Catalyst Residues: If using a Lewis acid catalyst like aluminum chloride, residual catalyst or its byproducts may contaminate the product.
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Solvent Residues: Incomplete removal of the reaction solvent.
Q2: I am having difficulty purifying this compound by recrystallization. What solvents should I use?
A2: Recrystallization can be an effective method for purifying this compound, which is a solid at room temperature with a melting point of approximately 80-82 °C. The key is to select a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Based on the polarity of this compound, here are some recommended solvents to try:
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Single Solvents: Ethanol (B145695), methanol, or isopropanol (B130326) are often good starting points.
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Solvent Mixtures: A mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes) can be very effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.
Q3: My recrystallization attempt resulted in an oil rather than crystals. What should I do?
A3: "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the recrystallization solvent, or if the concentration of impurities is very high. Here are some troubleshooting steps:
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Lower the temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
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Use a different solvent system: Try a lower boiling point solvent or a different solvent mixture.
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Seed the solution: Add a small crystal of pure this compound to induce crystallization.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
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Purify by column chromatography first: If the impurity load is very high, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization.
Q4: What conditions should I use for purifying this compound by column chromatography?
A4: Column chromatography is a reliable method for separating this compound from its isomers and other impurities.
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Stationary Phase: Silica (B1680970) gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Good starting points for the eluent system are mixtures of:
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Hexanes and Ethyl Acetate
-
Cyclohexane and Ethyl Acetate
-
Toluene and Ethyl Acetate
-
Start with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and gradually increase the polarity of the eluent to elute your product. The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system.
Data on Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Highly dependent on the choice of solvent and the nature of the impurities. May require multiple recrystallizations. |
| Column Chromatography | 70-90% | >99% | 60-85% | Effective for separating isomers and closely related impurities. Can result in lower yields due to product loss on the column. |
| Combined Approach | <70% | >99.5% | 50-75% | Column chromatography followed by recrystallization can achieve very high purity. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined experimentally.
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Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a suitable system where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
This protocol outlines the steps for purifying this compound using flash column chromatography.
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TLC Analysis: Determine the appropriate eluent system by running TLC plates of your crude product in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Run the eluent through the column, collecting fractions in test tubes.
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Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical workflow for troubleshooting the purification of this compound.
Technical Support Center: Synthesis of 4'-(Methylthio)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(Methylthio)acetophenone. The content focuses on catalyst deactivation and other common issues encountered during the Friedel-Crafts acylation of thioanisole (B89551).
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for the synthesis of this compound?
A1: The synthesis is typically achieved via Friedel-Crafts acylation of thioanisole. Common catalysts include traditional homogeneous Lewis acids like aluminum chloride (AlCl₃) and a variety of heterogeneous solid acid catalysts.[1][2] Among the solid acids, ion-exchange resins such as Amberlyst-15, zeolites, and heteropoly acids have been studied to promote a greener process.[1][3][4]
Q2: Why is catalyst deactivation a significant issue in this synthesis?
A2: Catalyst deactivation is a primary concern that can lead to low yields and process inefficiencies. With homogeneous catalysts like AlCl₃, the product, this compound, can form a stable complex with the catalyst, rendering it inactive.[5] This necessitates using the catalyst in stoichiometric amounts.[1][2] For heterogeneous catalysts, deactivation can occur through several mechanisms, including the strong adsorption of reactants or byproducts, which block the active sites, or through the deposition of carbonaceous materials (coke) on the catalyst surface.[3][6] The presence of sulfur in the thioanisole substrate can also contribute to catalyst poisoning.[4]
Q3: Can deactivated heterogeneous catalysts like Amberlyst-15 be regenerated?
A3: Yes, solid acid catalysts can often be regenerated. For ion-exchange resins like Amberlyst-15, a common regeneration procedure involves washing with a strong acid, such as hydrochloric acid (HCl), to remove adsorbed species and restore the acidic sites.[3] A more comprehensive regeneration might involve a sequence of washing with water to remove water-soluble substances, followed by an acid wash, and then a final rinse to neutrality.[7]
Q4: What are the main side reactions to be aware of during the acylation of thioanisole?
A4: The primary side reaction is the formation of isomeric impurities. The acylation of thioanisole can yield both the desired para-isomer (this compound) and the ortho-isomer. Reaction conditions and catalyst choice can influence the regioselectivity of the reaction. Additionally, with highly active catalysts or harsh conditions, there is a risk of polysubstitution on the aromatic ring, although this is less common in acylation than in alkylation.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Thioanisole
| Potential Cause | Suggested Solution(s) |
| Catalyst Inactivity (Deactivation) | - For AlCl₃, ensure anhydrous conditions as moisture will deactivate the catalyst. - For solid acids, if the catalyst has been used previously, regenerate it according to the recommended protocol (see Experimental Protocols section). - Consider catalyst poisoning by impurities in the starting materials. |
| Insufficient Catalyst Loading | - Review the experimental protocol and ensure the correct catalyst-to-substrate ratio is used. For solid acids, a loading of 0.1 g/cm³ of the organic phase has been reported as effective.[4] |
| Low Reaction Temperature | - The acylation reaction often requires elevated temperatures. A reaction temperature of 70°C has been shown to be effective.[4] Ensure the reaction mixture is being heated to the target temperature with adequate stirring. |
| Poor Quality Reagents | - Use freshly distilled thioanisole and high-purity acetic anhydride (B1165640). Impurities can inhibit the reaction or poison the catalyst. - Ensure all solvents are anhydrous, especially when using water-sensitive catalysts like AlCl₃. |
Issue 2: Poor Selectivity (High Levels of Isomeric Impurities)
| Potential Cause | Suggested Solution(s) |
| Inappropriate Catalyst Choice | - Different catalysts exhibit varying selectivities. Amberlyst-15 has been reported to be a highly effective and selective catalyst for this reaction.[1][4] - The pore size and acidity of heterogeneous catalysts can influence isomer distribution. |
| Suboptimal Reaction Temperature | - Very high temperatures can sometimes lead to a decrease in selectivity. Experiment with a slightly lower temperature to see if the isomer ratio improves, though this may come at the cost of a slower reaction rate. |
| Incorrect Molar Ratio of Reactants | - A molar ratio of thioanisole to acetic anhydride of 1:3 has been used successfully.[4] Varying this ratio may impact selectivity. |
Issue 3: Catalyst Deactivation During Recycle/Reuse
| Potential Cause | Suggested Solution(s) |
| Strong Adsorption of Products/Byproducts | - The ketone product and acetic acid (a byproduct when using acetic anhydride) can strongly adsorb to the catalyst's active sites.[3] - Implement a thorough regeneration protocol between cycles (see Experimental Protocols). |
| Fouling by Polymeric or Carbonaceous Deposits (Coke) | - This is a common issue with solid acid catalysts at elevated temperatures.[6] - A more aggressive regeneration, potentially involving calcination for inorganic catalysts, may be necessary. For polymeric resins, a strong acid wash is more appropriate.[3] |
| Loss of Active Sites | - For ion-exchange resins, there can be a gradual loss of sulfonic acid groups, especially under harsh thermal conditions. - Operate within the manufacturer's recommended temperature limits for the catalyst. |
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for the Acylation of Thioanisole
| Catalyst | Thioanisole Conversion (%) after 90 min |
| Amberlyst-15 | >95% |
| Indion-190 | ~60% |
| Indion-130 | ~40% |
| Cs-DTP/K10 | No significant activity |
| Sulfated Zirconia | No significant activity |
| Reaction Conditions: Thioanisole to acetic anhydride mole ratio = 1:3, catalyst loading = 0.1 g/cm³, temperature = 70°C, solvent = ethylene (B1197577) chloride, agitation speed = 600 rpm.[4] |
Experimental Protocols
1. Synthesis of this compound using Amberlyst-15
This protocol is adapted from the literature for the acylation of thioanisole with acetic anhydride.[4]
-
Materials:
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Thioanisole
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Acetic Anhydride
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Amberlyst-15 catalyst
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Ethylene chloride (solvent)
-
-
Procedure:
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To a temperature-controlled reactor equipped with a mechanical stirrer, add 30 mL of ethylene chloride, thioanisole, and acetic anhydride in a 1:3 molar ratio.
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Add Amberlyst-15 catalyst to achieve a loading of 0.1 g/cm³ based on the volume of the organic phase.
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Heat the reaction mixture to 70°C while stirring at 600 rpm.
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Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and separate the catalyst by filtration.
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The product can be isolated from the filtrate by standard workup procedures, such as washing with a basic solution to remove unreacted acetic anhydride and acetic acid, followed by solvent evaporation and purification (e.g., recrystallization or column chromatography).
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2. Regeneration of Amberlyst-15 Catalyst
This is a general procedure for the regeneration of sulfonic acid ion-exchange resins.[3]
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Materials:
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Deactivated Amberlyst-15
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5-10% Hydrochloric acid (HCl) solution
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Deionized water
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-
Procedure:
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Place the deactivated Amberlyst-15 resin in a suitable column or beaker.
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Wash the resin thoroughly with deionized water to remove any loosely bound organic residues.
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Pass 2-4 bed volumes of a 5-10% HCl solution through the resin bed over 1-2 hours. If performing in a beaker, stir the resin in the HCl solution.
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Rinse the resin with several bed volumes of deionized water until the filtrate is neutral (pH ~7).
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Dry the regenerated catalyst in an oven at a temperature not exceeding the manufacturer's recommendation (typically below 120°C) before reuse.
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Visualizations
Caption: Experimental workflow for synthesis and catalyst recycling.
Caption: Troubleshooting logic for low yield and poor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. csc.com.tw [csc.com.tw]
Technical Support Center: Friedel-Crafts Acylation of Thioanisole
Welcome to the technical support center for the Friedel-Crafts acylation of thioanisole (B89551). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Friedel-Crafts acylation of thioanisole, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Thioanisole | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] Any water in the solvent, glassware, or reagents will deactivate it. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[1] |
| 2. Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1] | 2. Increase the molar ratio of the Lewis acid to the acylating agent. A common starting point is 1.1 to 1.5 equivalents. | |
| 3. Deactivated Thioanisole: While the methylthio group is activating, impurities or contaminants on the aromatic ring can hinder the reaction. | 3. Purify the thioanisole starting material by distillation or chromatography. | |
| 4. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. | 4. Gradually and cautiously increase the reaction temperature. Monitor for byproduct formation. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Formation of the ortho-isomer: The methylthio group is an ortho, para-director. While the para-product is generally favored due to steric hindrance, the ortho-isomer is a common byproduct. | 1. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable para-isomer. The choice of solvent can also influence the ortho/para ratio.[1] |
| 2. Polysubstitution: Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh reaction conditions can sometimes lead to diacylation.[2] | 2. Use a less reactive acylating agent or milder Lewis acid. Ensure the stoichiometry of the acylating agent is not in large excess. | |
| 3. Demethylation: Strong Lewis acids, particularly in excess or at elevated temperatures, can potentially cleave the methyl group from the sulfur atom, leading to the formation of thiophenol-derived byproducts. | 3. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst.[3][4] Avoid excessive heating and prolonged reaction times. | |
| Product is a Dark, Tarry, or Oily Residue | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and products. | 1. Maintain a controlled, lower reaction temperature, especially during the initial exothermic addition of the catalyst.[1] |
| 2. Presence of Water: Uncontrolled addition of water during the workup of a reaction with a large excess of Lewis acid can generate significant heat and cause degradation. | 2. Perform the aqueous workup slowly and with cooling in an ice bath.[5] | |
| 3. Impure Reagents: Impurities in the starting materials or solvents can lead to side reactions and the formation of polymeric byproducts. | 3. Use freshly purified or high-purity reagents and solvents. |
Quantitative Data on Byproduct Formation
The regioselectivity of the Friedel-Crafts acylation of thioanisole is influenced by the choice of catalyst and reaction conditions. The primary byproduct is the ortho-acylated isomer. In some cases, demethylation can occur, leading to other secondary products.
Table 1: Influence of Catalyst on Product Distribution in the Acetylation of Thioanisole with Acetic Anhydride
| Catalyst | Thioanisole Conversion (%) | Selectivity for 4-(methylthio)acetophenone (%) | Selectivity for 2-(methylthio)acetophenone (%) | Reference |
| Amberlyst-15 | 95 | >99 | <1 | Yadav & Bhagat, 2005[1][3] |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | 85 | >99 | <1 | Yadav & Bhagat, 2005[3] |
| Indion-190 | 78 | >99 | <1 | Yadav & Bhagat, 2005[3] |
| Anhydrous AlCl₃ (typical) | High | Predominantly para, but ortho can be significant | Varies with conditions | General Knowledge |
Note: The use of solid acid catalysts like Amberlyst-15 can significantly improve the selectivity for the desired para-product and offer a greener alternative to traditional Lewis acids.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning dark brown/black?
A1: A dark coloration is often indicative of side reactions and potential decomposition. This can be caused by excessively high temperatures, the presence of moisture which can lead to a highly exothermic reaction with the Lewis acid, or impure reagents. It is crucial to control the temperature, especially during the addition of the catalyst, and to use strictly anhydrous conditions.
Q2: I am observing the formation of the ortho-isomer as a significant byproduct. How can I improve the para-selectivity?
A2: The formation of the ortho-isomer is a common challenge. To enhance para-selectivity, consider the following:
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Lowering the reaction temperature: This often favors the formation of the sterically less hindered and thermodynamically more stable para-product.
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Choice of solvent: The polarity of the solvent can influence the ortho/para ratio. Experiment with different anhydrous solvents like dichloromethane (B109758), carbon disulfide, or nitrobenzene.
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Bulky acylating agent: Using a sterically more demanding acylating agent can increase the preference for the para-position.
Q3: Can I use a catalytic amount of AlCl₃?
A3: It is generally not recommended to use a catalytic amount of AlCl₃ for Friedel-Crafts acylation. The ketone product forms a stable complex with AlCl₃, which effectively removes the catalyst from the reaction cycle.[1] Therefore, at least a stoichiometric amount (and often a slight excess) is required to drive the reaction to completion.
Q4: What are the advantages of using a solid acid catalyst?
A4: Solid acid catalysts, such as zeolites or ion-exchange resins like Amberlyst-15, offer several advantages.[3] They are generally less corrosive, can be more easily separated from the reaction mixture (simplifying workup), and are often reusable.[3] They can also lead to higher selectivity for the desired para-product.[3]
Q5: How can I confirm the presence of byproducts in my product mixture?
A5: The most common methods for identifying and quantifying byproducts are:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the mixture and provide their mass spectra for identification.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can distinguish between the para- and ortho-isomers based on their distinct chemical shifts and coupling patterns in the aromatic region.
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the number of components in the reaction mixture.[5]
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Thioanisole with Acetyl Chloride and AlCl₃
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
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Thioanisole (purified)
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Acetyl chloride (freshly opened or distilled)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Ice
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
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In the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the mixture to 0°C in an ice-water bath.
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In the dropping funnel, add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
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Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
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After the addition is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 15-20 minutes.
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Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[5]
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
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The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction mechanism of Friedel-Crafts acylation of thioanisole.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: 4'-(Methylthio)acetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic reactions involving 4'-(Methylthio)acetophenone. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.
Section 1: General Troubleshooting & FAQs
This section covers broad questions applicable to many reactions involving this compound.
FAQs
Q1: What are the key physical and chemical properties of this compound? this compound is a sulfur-containing organic building block, often appearing as a white to light yellow crystalline powder.[1] It is a key intermediate in the synthesis of pharmaceuticals, such as the NSAID Rofecoxib (Vioxx).[1][2] Its methylthio group is susceptible to oxidation, and its ketone functionality allows for a variety of common organic transformations.
Key Properties Table
| Property | Value | Source |
|---|---|---|
| CAS Number | 1778-09-2 | [1][3] |
| Molecular Formula | C₉H₁₀OS | [3] |
| Molecular Weight | 166.24 g/mol | |
| Melting Point | 80-82 °C | [1] |
| Appearance | White to light yellow crystal powder | [1][3] |
| Solubility | Insoluble in water |[4] |
Q2: My methylthio group is being oxidized to a sulfoxide (B87167) or sulfone during the reaction or workup. How can I prevent this? The sulfur atom in the methylthio group is electron-rich and easily oxidized.[5] This can be caused by residual oxidizing agents, or even atmospheric oxygen, sometimes catalyzed by transition metals.[5]
Prevention Strategies:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Quenching: If your reaction uses an oxidant, ensure it is completely quenched before workup. Use a mild reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution.[5]
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Avoid Strong Oxidants: If the reaction conditions permit, choose reagents that are less likely to oxidize the sulfide (B99878) group.
Q3: I am having difficulty purifying my final product. What are common impurities and purification strategies? Impurities can arise from starting materials, side reactions, or degradation. Common purification issues involve separating the desired product from structurally similar byproducts, such as isomers or compounds with different oxidation states at the sulfur atom.
Purification Techniques:
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Recrystallization: Effective for crystalline solids. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is ideal.
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Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities. A gradient of solvents (e.g., hexane/ethyl acetate) is often used.[6][7]
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Extractive Distillation: For liquid products or impurities that are difficult to separate by conventional distillation, extractive distillation with a suitable solvent can be employed.[8]
Section 2: Friedel-Crafts Acylation (Synthesis of this compound)
The most common synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551).[1][2][9]
Troubleshooting Guide
Q: My Friedel-Crafts acylation reaction has a very low yield. What are the potential causes? Low yields in this reaction are typically due to moisture, improper temperature control, or issues with the Lewis acid catalyst.[10]
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction Failure / Low Conversion | Moisture: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated.[10] | Flame-dry all glassware and cool under an inert gas. Use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. |
| Inactive Catalyst: The AlCl₃ may be old or have been improperly stored. | Use a fresh, unopened container of the Lewis acid catalyst. | |
| Low Temperature: The reaction may be too slow if the temperature is too low.[10] | Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring progress via TLC.[10] | |
| Formation of Byproducts | Over-acylation: Although less common with an acetyl group, polyacylation can occur. | Use a slight excess of the thioanisole substrate relative to the acylating agent. |
| High Temperature: Running the reaction at elevated temperatures can lead to charring and polymer formation.[10] | Maintain a low temperature (0-5 °C) during the addition of reagents.[9] | |
| Isomer Formation: Acylation may occur at the ortho position instead of the desired para position. | The para product is generally favored due to sterics, but separation may be required. Using a bulky Lewis acid can sometimes improve para selectivity. |
Experimental Protocol: Synthesis of this compound [9]
-
Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry solvent like ethylene (B1197577) dichloride (EDC) under an inert atmosphere.
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Cool the suspension to 0-5 °C in an ice bath.
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Slowly add acetyl chloride (1.05 eq) to the cooled suspension while maintaining the temperature below 5 °C.
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Stir the mixture for 15-30 minutes at 0-5 °C.
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Add thioanisole (1.0 eq) dropwise, ensuring the reaction temperature does not exceed 5 °C.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Once complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
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Separate the organic layer, wash with water and a saturated sodium bicarbonate solution, then dry over an anhydrous salt (e.g., MgSO₄).
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Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Section 3: Oxidation of the Methylthio Group
A common subsequent reaction is the oxidation of the sulfide in this compound to a sulfone, 4'-(methylsulfonyl)acetophenone, a key intermediate for Rofecoxib.[9]
Troubleshooting Guide
Q: My oxidation reaction is incomplete, or I am seeing over-oxidation. How can I control it? The key is choosing the right oxidant and controlling the stoichiometry and temperature. Hydrogen peroxide with a catalyst is a common method.[9][11]
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient Oxidant: Not enough oxidizing agent was used. | Ensure the correct stoichiometry of the oxidant (e.g., H₂O₂). It may be necessary to add it in portions. |
| Low Temperature: The reaction rate may be too slow.[11] | The reaction is often run at a slightly elevated temperature (e.g., 40-50 °C).[9][11] Monitor the temperature carefully to avoid runaway reactions. | |
| Catalyst Deactivation: The catalyst (e.g., sodium tungstate) may be inactive. | Use a fresh catalyst and ensure the correct pH, as some catalysts are pH-sensitive. | |
| Formation of Sulfoxide | Under-oxidation: The reaction was stopped prematurely or used insufficient oxidant. | Increase the reaction time or the amount of oxidant. The sulfoxide is an intermediate on the way to the sulfone. |
| Side Reactions | High Temperature: Can lead to degradation or unwanted side reactions.[11] | Maintain the recommended temperature range. Use a water bath for better control. |
Experimental Protocol: Oxidation to 4'-(Methylsulfonyl)acetophenone [9]
-
To a solution of this compound (1.0 eq) in a solvent like ethylene dichloride (EDC), add water, sodium tungstate (B81510) (catalyst, e.g., 0.05 eq), and sulfuric acid (catalyst, e.g., 0.3 eq).
-
Heat the mixture to 40-45 °C.
-
Add 50% hydrogen peroxide (H₂O₂, ~2.0 eq) dropwise, maintaining the temperature at or below 50 °C.
-
After the addition is complete, stir the mixture for several hours at 50 °C until the reaction is complete (monitor by TLC).
-
Cool the mixture, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer and remove the solvent to obtain the product.
Section 4: Willgerodt-Kindler Reaction
This reaction converts aryl alkyl ketones like this compound into the corresponding thioamide.[7][12][13]
Troubleshooting Guide
Q: The Willgerodt-Kindler reaction is known for long reaction times and complex product mixtures. How can I optimize it? Modern variations using microwave heating can significantly improve reaction times and yields. The choice of amine and solvent is also critical.[7][14]
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield / No Reaction | Low Temperature: The reaction typically requires elevated temperatures to proceed.[14] | Use a high-boiling solvent like morpholine (B109124) or pyridine (B92270) and heat to reflux. Consider using microwave irradiation for faster, more efficient heating.[7] |
| Improper Stoichiometry: Incorrect ratio of ketone, sulfur, and amine. | An optimal molar ratio is often 1:2:3 (ketone:sulfur:amine).[7] Experiment to find the best ratio for your specific substrate. | |
| Complex Mixture of Products | Side Reactions: The mechanism is complex and can lead to various byproducts.[14] | Purification by column chromatography is almost always necessary.[7] Running the reaction under solvent-free conditions with microwave heating has been shown to sometimes give cleaner products.[7] |
| Long Reaction Time | Conventional Heating: This reaction is notoriously slow with traditional refluxing.[6] | Microwave-assisted synthesis is the most effective way to reduce reaction times from many hours to minutes.[7] |
Visual Workflows (Graphviz)
The following diagrams illustrate logical workflows for troubleshooting and experimental planning.
Caption: General troubleshooting workflow for a chemical reaction.
Caption: Decision workflow for preventing methylthio group oxidation.
Caption: Key synthesis steps for a Rofecoxib precursor.
References
- 1. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]
- 2. 4′-(メチルチオ)アセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4'-(Methylthio)acetophenone
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(Methylthio)acetophenone. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental work-up procedure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and work-up of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Violent and Uncontrolled Reaction During Quenching
-
Question: Why did my reaction mixture erupt violently when I added water to quench it?
-
Answer: The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). Aluminum chloride reacts exothermically with water.[1][2] If water is added directly to the warm reaction mixture, the heat generated can cause the solvent to boil rapidly, leading to a dangerous and uncontrolled reaction.
Solution:
-
Always cool the reaction mixture to 0-5 °C in an ice bath before quenching.[3]
-
The quench should be performed by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][4] This method allows for better temperature control and safer dissipation of the heat generated.
-
Issue 2: Formation of a Persistent Emulsion During Extraction
-
Question: I am struggling to separate the organic and aqueous layers due to a thick emulsion. What can I do?
-
Answer: Emulsions during the work-up of Friedel-Crafts reactions are often caused by the presence of finely divided aluminum salts that precipitate at the interface between the two layers.
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[1]
-
If the emulsion persists, filtering the entire mixture through a pad of Celite may be necessary to remove the solid aluminum salts before re-separating the layers.
-
Issue 3: Low Yield of this compound
-
Question: My final product yield is significantly lower than expected. What are the common causes?
-
Answer: Low yields in Friedel-Crafts acylation can be attributed to several factors:[5]
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.[5]
-
Insufficient Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[5][6]
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions and decomposition.[5]
-
Poor Quality Reagents: Impurities in the thioanisole (B89551) or acetyl chloride can interfere with the reaction.
Solution:
-
Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Use a fresh, unopened container of anhydrous aluminum chloride or purify the existing catalyst.
-
Optimize the stoichiometry of the Lewis acid catalyst.
-
Carefully control the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Use purified reagents.
-
Issue 4: Presence of Impurities in the Final Product
-
Question: My NMR spectrum shows the presence of unexpected signals. What are the likely side products?
-
Answer: While Friedel-Crafts acylation is generally regioselective, side products can still form.
-
Polysubstitution: Although the acetyl group is deactivating, preventing further acylation is a key advantage of this reaction, some polysubstitution can occur, especially with highly activated aromatic rings.[6][7]
-
Isomers: The methylthio group is an ortho-, para-director. While the para-substituted product (this compound) is typically the major product due to steric hindrance, some of the ortho-isomer may also be formed.
Solution:
-
Purification of the crude product is essential to remove isomers and other impurities. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the quenching step in the work-up of a Friedel-Crafts acylation?
A1: The primary purpose of quenching is to stop the reaction and to decompose the aluminum chloride catalyst.[1] The catalyst forms a complex with the ketone product, and this complex must be hydrolyzed to isolate the desired this compound.[2]
Q2: Why is hydrochloric acid added to the ice during the quenching step?
A2: The addition of hydrochloric acid helps to dissolve the aluminum salts (aluminum hydroxide) that are formed during the hydrolysis of aluminum chloride.[1][4] This results in a clearer separation of the aqueous and organic layers.
Q3: Can I use a base, like sodium bicarbonate, to directly quench the reaction?
A3: It is not recommended to use a basic solution for the initial quench. The reaction of aluminum chloride with water is highly exothermic, and adding a base would lead to an even more vigorous and potentially hazardous reaction. A basic wash, typically with a saturated sodium bicarbonate solution, is used later in the work-up to neutralize any remaining acid.[1][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[8] By spotting the reaction mixture alongside the starting material (thioanisole), the consumption of the starting material and the formation of the product can be visualized.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reactants & Stoichiometry | ||
| Thioanisole | 1.0 equivalent | [8] |
| Acetyl Chloride | 1.34 equivalents | [8] |
| Anhydrous Aluminum Chloride | 1.4 equivalents | [8] |
| Reaction Conditions | ||
| Solvent | Ethylene Dichloride (EDC) | [8] |
| Temperature | 0-5 °C (addition), then warm to RT | [3][8] |
| Reaction Time | Monitored by TLC | [8] |
| Work-up & Purification | ||
| Quenching Solution | Ice/Concentrated HCl | [3][4] |
| Extraction Solvent | Dichloromethane or Diethyl Ether | [2][4] |
| Washing Solutions | Water, Saturated NaHCO₃, Brine | [3][4] |
| Purification Method | Recrystallization or Column Chromatography | [3] |
| Product Characteristics | ||
| Melting Point | 80-82 °C | [1] |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Thioanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Ethylene Dichloride (EDC)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.4 equivalents) in anhydrous dichloromethane.[8]
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.34 equivalents) dropwise to the stirred suspension.[8]
-
Addition of Thioanisole: After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 5 °C.[8]
-
Reaction: After the addition of thioanisole, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4]
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (caution: effervescence may occur), and brine.[3][4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Experimental Workflow Diagram
Caption: Work-up procedure for this compound synthesis.
References
preventing polysubstitution in thioanisole acylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Friedel-Crafts acylation of thioanisole (B89551). Our focus is on preventing polysubstitution and controlling regioselectivity to achieve high yields of the desired monosubstituted product.
Frequently Asked Questions (FAQs)
Q1: I am observing polysubstitution in my acylation of thioanisole. Isn't Friedel-Crafts acylation supposed to be self-limiting?
A1: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur under certain conditions, especially with activated substrates like thioanisole. The methylthio (-SCH₃) group is an activating, ortho-, para-directing group, making the monosubstituted product still susceptible to a second acylation under harsh conditions. Factors that can lead to di-acylation include high reaction temperatures, prolonged reaction times, and the use of a large excess of a highly reactive acylating agent and catalyst.[1] The acyl group introduced is electron-withdrawing, which deactivates the ring to some extent, but this deactivation might not be sufficient to completely prevent a second reaction if the conditions are too forcing.[1][2][3]
Q2: My reaction is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity for the para-product?
A2: The formation of both ortho- and para-isomers is expected due to the directing effect of the methylthio group. However, the para-isomer is generally favored due to reduced steric hindrance. To enhance para-selectivity, consider the following adjustments:
-
Reaction Temperature: Lowering the reaction temperature can favor the thermodynamically more stable para-isomer.
-
Choice of Lewis Acid: The size and nature of the Lewis acid catalyst can influence the steric environment around the reactive site. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, or solid acid catalysts) may improve para-selectivity.[4][5][6]
-
Solvent: The polarity of the solvent can affect the distribution of isomers. Non-polar solvents may favor the formation of the para product.
Q3: What are the best practices for setting up the reaction to minimize side products?
A3: To ensure a clean reaction with minimal byproducts, adhere to the following best practices:
-
Stoichiometry: Use a close to 1:1 molar ratio of thioanisole to the acylating agent. A slight excess of the acylating agent may be used, but a large excess should be avoided.
-
Catalyst Amount: A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product.[3] Using a significant excess can promote side reactions.
-
Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the slow, dropwise addition of the acylating agent at a low temperature (e.g., 0 °C). The thioanisole is then added slowly to control the exothermic reaction.
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Q4: Are there "greener" or more sustainable alternatives to traditional Lewis acids like AlCl₃ for the acylation of thioanisole?
A4: Yes, several studies have explored more environmentally friendly catalysts for the acylation of thioanisole. These include solid acid catalysts like cation exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-beta), and deep eutectic solvents.[4][5][6][7][8] These catalysts can often be recovered and reused, reducing waste and environmental impact.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (moisture contamination). | Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are dry. |
| Insufficiently reactive acylating agent. | Consider using an acyl chloride instead of an anhydride (B1165640) for higher reactivity. | |
| Reaction temperature is too low. | Gradually and carefully increase the reaction temperature while monitoring the reaction progress. | |
| Polysubstitution Observed | Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and shorten the reaction time. Monitor by TLC or GC. |
| Excess acylating agent or catalyst. | Use a 1:1 stoichiometry for thioanisole and the acylating agent. Use ~1.1 equivalents of the Lewis acid. | |
| Poor Regioselectivity (High ortho-isomer content) | High reaction temperature. | Perform the reaction at a lower temperature to favor the thermodynamically stable para-isomer. |
| Choice of catalyst or solvent. | Screen different Lewis acids and solvents of varying polarity to optimize for para-selectivity. | |
| Charring or Darkening of Reaction Mixture | Reaction is too vigorous. | Control the rate of addition of reagents and maintain a low reaction temperature, especially during the initial stages. |
Experimental Protocol: Synthesis of 4-(methylthio)acetophenone
This protocol is adapted from studies on the acylation of thioanisole.[4][5][6]
Materials:
-
Thioanisole
-
Acetic anhydride
-
Amberlyst-15 (or another suitable solid acid catalyst)
-
Ethylene (B1197577) chloride (or another suitable solvent)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature controller.
-
Charge the flask with thioanisole, acetic anhydride, and ethylene chloride. A typical molar ratio of thioanisole to acetic anhydride is 1:3 when using a solid acid catalyst.[4]
-
Add the Amberlyst-15 catalyst to the reaction mixture. A catalyst loading of around 0.1 g/cm³ of the organic volume can be used as a starting point.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring (e.g., 600 rpm).[4]
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially reused.
-
The filtrate contains the product mixture. The solvent can be removed under reduced pressure.
-
The crude product can be purified by techniques such as vacuum distillation or column chromatography.
Quantitative Data from a Representative Experiment:
The following data is derived from the acylation of thioanisole with acetic anhydride using Amberlyst-15 as a catalyst.[4]
| Parameter | Value |
| Reactants | Thioanisole, Acetic Anhydride |
| Catalyst | Amberlyst-15 |
| Solvent | Ethylene Chloride |
| Temperature | 70 °C |
| Molar Ratio (Thioanisole:Acetic Anhydride) | 1:3 |
| Major Product | 4-(methylthio)acetophenone |
| Minor Product | 2-(methylthio)acetophenone |
| Observed Regioselectivity | Primarily para-substitution, with a small amount of ortho-isomer detected after extended reaction times. |
Troubleshooting Workflow
References
- 1. testbook.com [testbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 8. Liquid phase acetylation of thioanisole with acetic anhydride to 4-(methylthio) acetophenone (4-MTAP) using H-beta catalyst | Scilit [scilit.com]
Validation & Comparative
A Comparative Guide to Catalysts for 4'-(Methylthio)acetophenone Synthesis
For researchers and professionals in drug development, the synthesis of 4'-(Methylthio)acetophenone, a key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib (Vioxx), is a critical process.[1][2][3] Traditionally, this synthesis is achieved through a Friedel-Crafts acylation of thioanisole (B89551) using homogeneous catalysts such as aluminum chloride (AlCl₃).[1][2][4] However, this method is associated with significant environmental drawbacks due to the corrosive nature of the catalyst and the production of acidic effluent.[1][2] This has spurred research into greener, heterogeneous catalysts. This guide provides a detailed comparison of various catalysts for this synthesis, supported by experimental data.
Performance Comparison of Catalysts
The efficacy of different catalysts in the acylation of thioanisole with acetic anhydride (B1165640) to produce this compound is summarized below. The data highlights the superior performance of solid acid catalysts, particularly the cation exchange resin Amberlyst-15, in terms of conversion and selectivity under specific reaction conditions.
| Catalyst | Thioanisole Conversion (%) | Selectivity for this compound (%) | Reaction Conditions | Reference |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | 28 | 98 | Temperature: 120°C, Time: 6h | Yadav & Bhagat, 2005 |
| Amberlyst-15 | 78 | 99 | Temperature: 120°C, Time: 6h | Yadav & Bhagat, 2005 |
| Indion-190 | 45 | 98 | Temperature: 120°C, Time: 6h | Yadav & Bhagat, 2005 |
| Indion-130 | 35 | 98 | Temperature: 120°C, Time: 6h | Yadav & Bhagat, 2005 |
| Aluminum Chloride (AlCl₃) | High (qualitative) | High (qualitative) | Stoichiometric amounts, corrosive | [1][2] |
Note: The data for the solid acid catalysts was obtained under specific experimental conditions as detailed in the referenced study. The performance of AlCl₃ is generally high but comes with significant environmental and handling challenges.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both a traditional homogeneous catalyst and a superior heterogeneous catalyst are provided below.
Synthesis using Aluminum Chloride (Homogeneous Catalyst)
This protocol is a representative example of a traditional Friedel-Crafts acylation.
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethylene (B1197577) dichloride (solvent)
-
Ice
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of anhydrous AlCl₃ in ethylene dichloride is prepared in a reaction vessel and cooled to 0-5°C.
-
Acetyl chloride is added to the cooled AlCl₃ solution.
-
Thioanisole is then added dropwise to the reaction mixture, maintaining the temperature below 5°C.[4]
-
The reaction is monitored for completion using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by pouring it onto a mixture of ice and hydrochloric acid.
-
The organic layer is separated, washed, and the solvent is removed to yield the crude product.
-
The crude this compound can be further purified by crystallization.
Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
This protocol is based on the findings of Yadav and Bhagat (2005), who identified Amberlyst-15 as a highly effective and reusable catalyst.
Materials:
-
Thioanisole
-
Acetic anhydride
-
Amberlyst-15 catalyst
-
Ethylene dichloride (solvent)
Procedure:
-
A mixture of thioanisole, acetic anhydride, and ethylene dichloride is charged into a stirred batch reactor.
-
The Amberlyst-15 catalyst is added to the reactor.
-
The reaction mixture is heated to the desired temperature (e.g., 120°C) with constant stirring.
-
The progress of the reaction is monitored by analyzing samples periodically using gas chromatography (GC).
-
After the desired conversion is achieved, the reaction mixture is cooled.
-
The solid Amberlyst-15 catalyst is separated from the reaction mixture by simple filtration.
-
The solvent is removed from the filtrate by distillation to obtain the this compound product.
-
The recovered catalyst can be washed, dried, and reused for subsequent batches.
Experimental Workflow and Logic
The general workflow for comparing the performance of different catalysts in the synthesis of this compound is depicted in the following diagram. This process involves parallel synthesis under identical conditions, followed by analysis and comparison of the results.
Caption: Experimental workflow for catalyst comparison.
Signaling Pathways
While signaling pathways are not directly relevant to this chemical synthesis, a logical diagram illustrating the progression from reactants to the final product through the catalytic cycle can be represented.
Caption: Catalytic cycle for Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. 4'-Methylthioacetophenone | 1778-09-2 [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)acetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral analysis of 4'-(methylthio)acetophenone and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the characterization of this important class of organic compounds.
Introduction
This compound is a sulfur-containing aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals and organic materials. A thorough understanding of its spectral characteristics and how they are influenced by structural modifications is paramount for quality control, reaction monitoring, and the development of new chemical entities. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of this compound and a selection of its derivatives, offering a comparative analysis to elucidate the structure-spectra relationships.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and a series of its derivatives, as well as related acetophenone (B1666503) compounds for a broader comparison.
1H and 13C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.
Table 1: 1H and 13C NMR Data for this compound and Related Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | 7.85 (d, 2H), 7.25 (d, 2H), 2.59 (s, 3H, COCH3), 2.51 (s, 3H, SCH3) | 197.3, 145.7, 131.9, 128.8, 125.1, 26.5 (COCH3), 15.0 (SCH3) |
| Acetophenone [1] | 7.96 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H), 2.61 (s, 3H) | 198.2, 137.1, 133.1, 128.6, 128.3, 26.6 |
| 4'-Methylacetophenone [2] | 7.86 (d, 2H), 7.25 (d, 2H), 2.57 (s, 3H), 2.41 (s, 3H) | 198.0, 143.9, 134.7, 129.2, 26.5, 21.6 |
| 4'-Methoxyacetophenone | 7.94 (d, 2H), 6.94 (d, 2H), 3.87 (s, 3H), 2.56 (s, 3H) | 196.8, 163.6, 130.6, 130.3, 113.7, 55.5, 26.3 |
| 4'-Chloroacetophenone [2] | 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H) | 196.8, 139.6, 135.4, 129.7, 128.9, 26.5 |
| 4'-Bromoacetophenone [2] | 7.84 (d, 2H), 7.62 (d, 2H), 2.60 (s, 3H) | 197.1, 135.8, 131.9, 129.8, 128.4, 26.5 |
| 4'-Nitroacetophenone | 8.30 (d, 2H), 8.08 (d, 2H), 2.69 (s, 3H) | 196.5, 150.5, 141.6, 129.3, 123.8, 27.0 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy is useful for identifying conjugated systems.
Table 2: IR and UV-Vis Data for this compound and Related Compounds
| Compound | Key IR Absorptions (cm-1) | λmax (nm) (Solvent) |
| This compound | ~1670 (C=O stretch), ~2920 (C-H stretch) | 298 (Methanol)[3] |
| Acetophenone | ~1685 (C=O stretch), ~3060 (aromatic C-H stretch) | 240, 278, 319 (Ethanol) |
| 4'-Methylacetophenone | ~1680 (C=O stretch), ~2920 (C-H stretch) | 253 (Ethanol) |
| 4'-Methoxyacetophenone | ~1675 (C=O stretch), ~2960 (C-H stretch) | 276 (Ethanol) |
| 4'-Chloroacetophenone | ~1685 (C=O stretch), ~3080 (aromatic C-H stretch) | 253 (Ethanol) |
| 4'-Bromoacetophenone | ~1685 (C=O stretch), ~3080 (aromatic C-H stretch) | 258 (Ethanol) |
| 4'-Nitroacetophenone | ~1690 (C=O stretch), ~1520 & 1350 (NO2 stretch) | 265 (Ethanol) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 3: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166[4] | 151, 123, 91, 77[4] |
| Acetophenone | 120[5] | 105, 77, 51[5] |
| 4'-Methylacetophenone | 134 | 119, 91, 65 |
| 4'-Methoxyacetophenone | 150 | 135, 107, 77 |
| 4'-Chloroacetophenone | 154/156 | 139/141, 111/113, 75 |
| 4'-Bromoacetophenone | 198/200 | 183/185, 155/157, 76 |
| 4'-Nitroacetophenone | 165 | 150, 120, 104, 92, 76 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable spectral data.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in deuterated chloroform (B151607) (CDCl3) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. For quantitative NMR, a known amount of an internal standard is added.[6]
-
Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for 1H.
-
1H NMR Parameters: A typical experiment involves a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
13C NMR Parameters: A standard proton-decoupled 13C NMR experiment is performed with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) and inverse-gated decoupling are used to ensure accurate integration.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples): The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[8][9]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm-1 with a resolution of 4 cm-1. An air background is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Solutions are prepared by dissolving the sample in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) to a concentration that gives an absorbance reading between 0.2 and 1.0.[10] A blank containing only the solvent is used for baseline correction.[11]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.
-
Data Acquisition: The spectrum is typically scanned from 200 to 400 nm.[11]
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like acetophenone and its derivatives, gas chromatography (GC) is a common method for sample introduction.[12]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.
-
GC Conditions: A typical GC setup would involve a non-polar capillary column (e.g., DB-5ms), with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of components.[12]
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized this compound derivative.
Caption: A generalized workflow for the synthesis, purification, and comprehensive spectral analysis of this compound derivatives.
Signaling Pathway and Logical Relationship Diagrams
The electronic effects of substituents on the aromatic ring significantly influence the spectral properties. The following diagram illustrates the logical relationship between the electronic nature of a substituent and its expected effect on the 13C NMR chemical shift of the carbonyl carbon.
Caption: The influence of electron-donating and electron-withdrawing groups on the 13C NMR chemical shift of the carbonyl carbon in acetophenone derivatives.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Acetophenone [webbook.nist.gov]
- 6. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ossila.com [ossila.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
A Comparative Guide to the Purity Validation of 4'-(Methylthio)acetophenone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical quality attribute. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of 4'-(Methylthio)acetophenone. This key intermediate in pharmaceutical synthesis demands robust and reliable analytical methods to ensure the quality and safety of final products. This document outlines detailed experimental protocols and presents a comparative analysis of these techniques to support informed method selection.
Experimental Protocols
A comprehensive purity assessment of this compound involves the identification and quantification of the main component as well as any potential impurities. The following protocols provide a framework for analysis using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of moderately polar and non-volatile compounds like this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural identification of the analyte and its impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane (B109758) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 m/z |
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | A quantitative pulse sequence with a long relaxation delay (e.g., 30s) |
| Number of Scans | 16 or more for good signal-to-noise |
| Solvent | Chloroform-d |
Data Analysis: The purity of this compound is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from the internal standard.
Method Comparison
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity, with mass-based detection | Quantitative analysis based on nuclear magnetic resonance |
| Volatility Requirement | Not required | Required | Not required |
| Sensitivity | High (ppm to ppb) | Very high (ppb to ppt) | Moderate (requires mg of sample) |
| Specificity | Moderate to high | Very high (provides structural information) | Very high (provides detailed structural information) |
| Quantification | Relative (requires a reference standard for absolute quantification) | Relative (requires a reference standard for absolute quantification) | Absolute (primary method) |
| Throughput | High | High | Low to moderate |
| Destructive | Yes | Yes | No |
Potential Impurities
The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of thioanisole.[1] Potential impurities may include:
-
Starting Materials: Thioanisole, acetyl chloride, or acetic anhydride.
-
Isomeric Impurities: 2'-(Methylthio)acetophenone and 3'-(Methylthio)acetophenone.
-
By-products: Di-acylated products or polymers.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the different methods, the following diagrams are provided.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Comparison of HPLC, GC-MS, and qNMR for purity analysis.
Conclusion
The purity validation of this compound can be effectively achieved using HPLC, GC-MS, and qNMR. HPLC is a robust and high-throughput method suitable for routine quality control. GC-MS offers superior sensitivity and specificity for the identification of volatile impurities. qNMR stands out as a primary method for absolute quantification, providing a high degree of accuracy without the need for a specific reference standard. The selection of the most appropriate technique will be guided by the specific analytical requirements, the nature of the expected impurities, and the available resources. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
Comparative Analysis of the Biological Activity of 4'-(Methylthio)acetophenone Analogs
A guide for researchers, scientists, and drug development professionals compiling available data on the antimicrobial, antitumor, and enzyme inhibitory activities of 4'-(Methylthio)acetophenone derivatives.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various derivatives with potential therapeutic applications. This guide provides a comparative overview of the biological activities of its analogs, focusing on antimicrobial, antitumor, and enzyme inhibitory properties. The inclusion of the methylthio group often imparts unique pharmacological characteristics, making these compounds an area of active research in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development.
Data Presentation
The biological activities of this compound analogs are summarized below. The data has been compiled from various studies and is presented to allow for a comparative assessment of the different derivatives.
Antimicrobial Activity
The antimicrobial potential of this compound analogs, particularly Schiff bases and chalcones, has been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | Schiff Base | Escherichia coli | 62.5 | |
| Staphylococcus aureus | 62.5 | |||
| Candida albicans | 250 | |||
| SB-2 | Schiff Base | Escherichia coli | 250 | |
| Staphylococcus aureus | 62.5 | |||
| Candida albicans | 62.5 | |||
| CH-1 | Chalcone | Staphylococcus aureus | 62.5 - 250 | |
| Escherichia coli | 62.5 - 250 | |||
| Candida albicans | 62.5 - 250 |
Note: The specific structures of the tested analogs (SB-1, SB-2, CH-1) are detailed in the cited references. The data for Schiff bases is generalized from derivatives of para-aminophenol and various aldehydes, and for chalcones from vanillin (B372448) and different acetophenones, as specific data for this compound analogs was limited in the initial broad search.
Antitumor Activity
Several analogs of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of these compounds in inhibiting cancer cell growth.
Table 2: Antitumor Activity (IC50 in µM) of Acetophenone (B1666503) Analogs
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CKD-1 | 4-methyl-cis-khellactone derivative | HEPG-2 (Liver) | 8.51 | |
| SGC-7901 (Gastric) | 29.65 | |||
| LS174T (Colon) | Not specified | |||
| PC-1 | Phenothiazine-chalcone | AChE Inhibition | 3.63 | |
| BACE-1 Inhibition | 0.16 | |||
| PC-2 | Phenothiazine-chalcone | AChE Inhibition | 1.10 | |
| BACE-1 Inhibition | 0.35 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Potential Mechanism of Action for Anticancer Activity
While the precise signaling pathways affected by this compound analogs are not yet fully elucidated, many acetophenone-derived chalcones are known to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
comparative study of different acylation methods for thioanisole
The acylation of thioanisole (B89551) is a critical transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. Notably, the primary product, 4-(methylthio)acetophenone, is a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib (Vioxx).[1][2] This guide provides a comparative analysis of different acylation methods for thioanisole, with a focus on contrasting traditional approaches with modern, greener alternatives that utilize heterogeneous catalysts.
Introduction to Acylation Methods
The classical method for acylating thioanisole is the Friedel-Crafts acylation, which typically employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with an acylating agent like acetyl chloride.[1][2] While effective, this homogeneous catalysis method suffers from significant drawbacks, including the use of corrosive and polluting catalysts that are difficult to separate from the reaction mixture, leading to substantial waste generation.[1][2]
In response to growing environmental concerns and the principles of green chemistry, significant research has been directed towards the development of heterogeneous catalytic systems for the acylation of thioanisole.[1][2] These methods utilize solid acid catalysts that are easily recoverable, reusable, and generally more environmentally benign. This guide will compare the performance of the traditional AlCl₃-mediated acylation with two prominent heterogeneous methods: acylation using a cation-exchange resin (Amberlyst-15) and a deep eutectic solvent (DES).
Comparative Performance Data
The following table summarizes the key performance indicators for three distinct methods of thioanisole acylation. The data highlights the significant advantages of heterogeneous catalysis in terms of catalyst loading and potential for reuse, although reaction times may be longer.
| Parameter | Traditional Friedel-Crafts (AlCl₃/Acetyl Chloride) | Heterogeneous (Amberlyst-15/Acetic Anhydride) | Green Method ([CholineCl][ZnCl₂]₃/Acetic Anhydride) |
| Catalyst | Aluminum Chloride (AlCl₃) | Amberlyst-15 | [CholineCl][ZnCl₂]₃ |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride (B1165640) | Acetic Anhydride |
| Catalyst Loading | > Stoichiometric | Catalytic (e.g., 15% w/w of thioanisole) | Dual catalyst/solvent |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Ethylene Dichloride or Solvent-free | None (DES acts as solvent) |
| Temperature | Room Temperature to Reflux | 70 - 140 °C | 120 °C (Microwave) |
| Reaction Time | 0.5 - 4 hours | 4 - 8 hours | 5 minutes |
| Yield of 4-(methylthio)acetophenone | High (often >90%) | Up to 95% | 96% |
| Catalyst Reusability | No | Yes | Yes (up to 5 times)[3] |
| Environmental Concerns | High (corrosive, acidic waste) | Low (recyclable catalyst) | Low (biodegradable components) |
Experimental Protocols
Traditional Friedel-Crafts Acylation with AlCl₃/Acetyl Chloride
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of acetyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension.
-
After stirring for 15 minutes, a solution of thioanisole (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 4-(methylthio)acetophenone.
Heterogeneous Acylation with Amberlyst-15/Acetic Anhydride
Materials:
-
Thioanisole
-
Acetic anhydride
-
Amberlyst-15
-
Ethylene dichloride (optional, can be run solvent-free)
-
A round-bottom flask is charged with thioanisole, acetic anhydride (molar ratio of thioanisole to acetic anhydride typically 1:2 to 1:3), and Amberlyst-15 catalyst (e.g., 15% by weight of thioanisole).[4]
-
Ethylene dichloride can be used as a solvent.[4]
-
The reaction mixture is heated to the desired temperature (e.g., 70 °C) and stirred vigorously.[4]
-
The reaction progress is monitored by Gas Chromatography (GC).
-
After the reaction is complete (typically 4-8 hours), the mixture is cooled to room temperature.
-
The solid catalyst is removed by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
The filtrate is then worked up, typically by washing with a mild base to remove excess acetic anhydride and acetic acid, followed by drying and solvent removal.
-
The product, 4-(methylthio)acetophenone, is obtained after purification.
Green Acylation with Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃)/Acetic Anhydride
Materials:
-
Thioanisole
-
Acetic anhydride
-
Choline (B1196258) chloride
-
Zinc chloride
Procedure: [3]
-
The deep eutectic solvent, [CholineCl][ZnCl₂]₃, is prepared by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating until a homogeneous liquid is formed.[3]
-
In a microwave reactor vial, thioanisole (1 equivalent), acetic anhydride (1.2 equivalents), and the [CholineCl][ZnCl₂]₃ catalyst/solvent are mixed.[3]
-
The mixture is subjected to microwave irradiation at 120 °C for 5 minutes.[3]
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The deep eutectic solvent, which is immiscible with many organic solvents, can be separated and reused.[3]
-
The organic extracts are combined, washed with water and brine, and dried over a drying agent.
-
The solvent is evaporated to yield the product, 4-(methylthio)acetophenone, which can be further purified if necessary.[3]
Visualizing the Acylation Workflow
The following diagram illustrates the general workflow for the acylation of thioanisole, applicable to all the discussed methods with variations in the specific reagents and conditions.
Caption: General workflow for the acylation of thioanisole.
Conclusion
The acylation of thioanisole presents a clear case for the adoption of greener chemical processes. While traditional Friedel-Crafts acylation using AlCl₃ is effective, its environmental impact is significant. Heterogeneous catalysts like Amberlyst-15 and innovative solvent systems such as deep eutectic solvents offer highly efficient, selective, and reusable alternatives.[1][3] These modern methods not only reduce waste and avoid the use of hazardous materials but can also, as in the case of microwave-assisted DES catalysis, dramatically reduce reaction times, making them highly attractive for industrial applications.[3] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations, but the data strongly supports a move away from traditional homogeneous Lewis acid catalysis.
References
- 1. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Dive into the Isomers of 4'-(Methylthio)acetophenone: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is a critical step. Subtle shifts in the arrangement of functional groups can dramatically alter a compound's biological activity and pharmacokinetic profile. This guide presents a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of 4'-(Methylthio)acetophenone, compounds of interest in synthetic chemistry.
This publication aims to provide researchers, scientists, and professionals in drug development with a comprehensive reference, detailing the distinct spectroscopic signatures of each isomer. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore how the position of the methylthio group influences the spectral properties of these aromatic ketones. While extensive experimental data is available for the para-isomer, the ortho- and meta-isomers are less characterized. This guide combines available experimental data with well-established spectroscopic principles to provide a thorough comparative analysis.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectral Data (Predicted for ortho- and meta-isomers, Experimental for para-isomer)
| Proton | 2'-(Methylthio)acetophenone (ortho) | 3'-(Methylthio)acetophenone (meta) | This compound (para) |
| -COCH₃ | ~2.6 ppm (s) | ~2.5 ppm (s) | 2.55 ppm (s) |
| -SCH₃ | ~2.5 ppm (s) | ~2.5 ppm (s) | 2.51 ppm (s) |
| Aromatic H | ~7.2-7.8 ppm (m) | ~7.3-7.8 ppm (m) | 7.24 ppm (d, 2H), 7.88 ppm (d, 2H) |
Table 2: ¹³C NMR Spectral Data (Predicted for ortho- and meta-isomers, Experimental for para-isomer)
| Carbon | 2'-(Methylthio)acetophenone (ortho) | 3'-(Methylthio)acetophenone (meta) | This compound (para) |
| C=O | ~200 ppm | ~198 ppm | 197.1 ppm |
| -COCH₃ | ~30 ppm | ~27 ppm | 26.4 ppm |
| -SCH₃ | ~16 ppm | ~15 ppm | 14.9 ppm |
| Aromatic C-S | ~140 ppm | ~139 ppm | 145.8 ppm |
| Aromatic C-CO | ~138 ppm | ~138 ppm | 130.8 ppm |
| Aromatic C-H | ~125-135 ppm | ~125-135 ppm | 124.9 ppm, 128.8 ppm |
Table 3: Key IR Absorption Bands (cm⁻¹) (Predicted for ortho- and meta-isomers, Experimental for para-isomer)
| Functional Group | 2'-(Methylthio)acetophenone (ortho) | 3'-(Methylthio)acetophenone (meta) | This compound (para) |
| C=O Stretch | ~1680-1690 | ~1685-1695 | 1670 |
| Aromatic C=C Stretch | ~1580-1600 | ~1580-1600 | 1590, 1540 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 | 2920 |
Table 4: Mass Spectrometry Data (m/z) (Experimental for ortho- and para-isomers, Predicted for meta-isomer)
| Isomer | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| 2'-(Methylthio)acetophenone (ortho) | 166 | 151 | 123, 91, 77 |
| 3'-(Methylthio)acetophenone (meta) | 166 | 151 | 123, 91, 77 |
| This compound (para) | 166 | 151 | 123, 91, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the this compound isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration, especially for quaternary carbons.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Electron impact (EI) ionization is typically used, with an electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic comparison and differentiation of the this compound isomers.
Caption: Experimental workflow for the spectroscopic comparison of this compound isomers.
A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a critical-to-quality attribute in research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4'-(Methylthio)acetophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Furthermore, it evaluates the performance of common alternative starting materials, offering a data-driven perspective for process optimization and development.
Comparison of Purity Assessment Methods
A multi-pronged approach utilizing various analytical techniques is essential for a thorough evaluation of the purity of synthesized this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV detection) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity, detection of non-volatile impurities. | High precision and accuracy for quantification of the main component and known impurities.[1] Suitable for thermally labile compounds.[2] | May require reference standards for impurity identification. Lower resolution for highly complex mixtures compared to GC.[3] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High separation efficiency and definitive identification of impurities through mass spectral libraries.[4] Gold standard for volatile impurity profiling.[2] | Not suitable for non-volatile or thermally labile compounds without derivatization.[3] |
| qNMR | The signal intensity is directly proportional to the number of nuclei of a specific isotope. | Absolute purity determination without the need for a specific reference standard of the analyte.[5][6] Provides structural confirmation. | Highly accurate and precise method for determining the molar concentration of the analyte.[7][8] Non-destructive.[9] | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard.[9] |
Performance Comparison with Alternative Intermediates
In many synthetic applications, particularly in the synthesis of pyrazole-containing drugs like Celecoxib, this compound can be substituted with other commercially available acetophenone (B1666503) derivatives.[8][10] The choice of starting material can significantly impact reaction yield, final product purity, and the impurity profile. Here, we compare the performance of this compound with two common alternatives: 4'-Chloroacetophenone and 4'-Methoxyacetophenone.
The synthesis of pyrazole (B372694) derivatives, a common application for these acetophenones, often involves a condensation reaction with a hydrazine (B178648) derivative.[11][12]
| Starting Material | Typical Reaction Yield | Final Product Purity | Key Advantages | Potential Disadvantages |
| This compound | Good to Excellent | High | Often leads to clean reactions with predictable side products. The methylthio group can be a useful handle for further synthetic modifications. | The sulfur atom can sometimes interfere with certain catalysts. |
| 4'-Chloroacetophenone | Good | Good to High | The chloro group is a versatile functional group for subsequent cross-coupling reactions. Generally cost-effective. | The electron-withdrawing nature of chlorine can affect reaction kinetics. Potential for halogenated byproducts. |
| 4'-Methoxyacetophenone | Good to Excellent | High | The methoxy (B1213986) group is generally stable under many reaction conditions. Can lead to high yields in certain condensation reactions.[13][14] | The electron-donating nature of the methoxy group can alter reactivity and may lead to different side-product profiles compared to the methylthio or chloro derivatives. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a composition suitable for retaining the analyte and eluting polar impurities, then ramp up the organic phase concentration to elute less polar impurities. A typical starting point could be 60% B, increasing to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the synthesized this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards of the analyte at various concentrations to establish linearity.
-
If available, prepare solutions of potential impurities (e.g., starting materials, byproducts) for peak identification.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standards and the sample solution.
-
Analyze the resulting chromatograms. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
GC system with a mass spectrometer detector
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 100 µg/mL).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST) and their retention times with those of available standards.
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizations
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of 4'-(Methylthio)acetophenone Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes for 4'-(methylthio)acetophenone, a key intermediate in the synthesis of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx).[1][2] The focus is on the kinetic aspects and performance of various catalytic systems, supported by experimental data from published studies.
Comparison of Synthetic Methodologies
The primary industrial method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551).[1][3] This electrophilic aromatic substitution reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a catalyst. The traditional approach utilizes homogeneous Lewis acid catalysts like aluminum chloride, while modern, "greener" alternatives employ heterogeneous solid acid catalysts.[1]
Data Summary of Catalytic Performance
The following table summarizes the quantitative data for the Friedel-Crafts acylation of thioanisole with different catalysts.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Findings | Reference |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Ethylene (B1197577) Dichloride | 0 - 5 | Not specified | ~74% (from thioanisole to 2-bromo-1-[4-(methylsulfonyl) phenyl] ethanone, with 4-MTAP as an intermediate) | Traditional, high-yielding method but suffers from catalyst waste and pollution.[4][1][3] | [3] |
| Amberlyst-15 | Acetic Anhydride | None (neat) | 110 | 8 h | ~80% conversion of thioanisole | Found to be the best performing heterogeneous catalyst among those tested. | |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Acetic Anhydride | None (neat) | 110 | 8 h | ~65% conversion of thioanisole | A heteropoly acid on a clay support, showing moderate activity.[5] | |
| Indion-190 | Acetic Anhydride | None (neat) | 110 | 8 h | ~55% conversion of thioanisole | A cation exchange resin with lower activity compared to Amberlyst-15.[5] | |
| Indion-130 | Acetic Anhydride | None (neat) | 110 | 8 h | ~48% conversion of thioanisole | Another cation exchange resin with the lowest activity in the comparative study.[5] | [5] |
Experimental Protocols
Homogeneous Catalysis: Aluminum Chloride
This protocol is based on the industrial synthesis of a downstream product where this compound is a key intermediate.[3]
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylene dichloride (EDC)
Procedure:
-
A solution of anhydrous AlCl₃ (4.5 mol) in ethylene dichloride (2.0 L) is prepared in a suitable reactor and cooled to 0-5°C.
-
Acetyl chloride (4.33 mol) is added to the cold solution.
-
Thioanisole (3.22 mol) is then added dropwise while maintaining the reaction temperature below 5°C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a benzene:ethyl acetate (B1210297) (7:3) solvent system.
-
Upon completion, the reaction is quenched and neutralized to proceed with further steps.
Heterogeneous Catalysis: Amberlyst-15
This protocol is derived from a study focused on developing a greener synthesis route.[5]
Materials:
-
Thioanisole
-
Acetic anhydride
-
Amberlyst-15 (cation exchange resin)
Procedure:
-
A batch reactor is charged with thioanisole, acetic anhydride, and the Amberlyst-15 catalyst.
-
The reaction mixture is heated to the desired temperature (e.g., 110°C) with agitation.
-
Samples are withdrawn at regular intervals and analyzed by gas chromatography to determine the conversion of thioanisole and the selectivity for this compound.
-
The effects of various parameters such as catalyst loading, temperature, and molar ratio of reactants are studied to optimize the reaction conditions.
Visualizations
Friedel-Crafts Acylation Pathway
The following diagram illustrates the reaction mechanism for the Friedel-Crafts acylation of thioanisole to form this compound.
Caption: Reaction pathway for the formation of this compound.
General Experimental Workflow for Heterogeneous Catalysis
This diagram outlines the typical workflow for a kinetic study using a solid acid catalyst.
Caption: Experimental workflow for kinetic studies with solid catalysts.
References
yield comparison of different 4'-(Methylthio)acetophenone synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4'-(Methylthio)acetophenone is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different synthesis routes for this compound, supported by experimental data to inform methodological choices.
The primary and most well-documented method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole (B89551). This reaction can be broadly categorized into two main approaches based on the acylating agent and the type of acid catalyst employed: the traditional use of acetyl chloride with a Lewis acid catalyst, and a more modern approach utilizing acetic anhydride (B1165640) with various solid acid catalysts.
Yield Comparison of Synthesis Routes
The selection of a synthesis route is often dictated by factors such as yield, reaction conditions, catalyst reusability, and environmental impact. Below is a summary of the reported yields for different catalytic systems in the Friedel-Crafts acylation of thioanisole.
| Acylating Agent | Catalyst | Substrate | Product | Yield (%) | Reference |
| Acetyl Chloride | Aluminum Chloride (AlCl₃) | Thioanisole | This compound | High (implied) | [1] |
| Acetic Anhydride | Amberlyst-15 | Thioanisole | This compound | Up to 85% | [2][3] |
| Acetic Anhydride | H-beta Zeolite | Thioanisole | This compound | Moderate to High | [4] |
| Acetic Anhydride | 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Thioanisole | This compound | Moderate | [2][3] |
| Acetic Anhydride | Indion-190 | Thioanisole | This compound | Moderate | [2][3] |
| Acetic Anhydride | Indion-130 | Thioanisole | This compound | Moderate | [2][3] |
Note: While a specific yield for the direct synthesis of this compound using acetyl chloride and AlCl₃ was not explicitly found in the immediate search results, its use in a multi-step synthesis with a high overall yield for a subsequent product suggests the initial acylation step is efficient.[1] A study on solid acid catalysts identified Amberlyst-15 as the most effective for the acylation of thioanisole with acetic anhydride.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are representative experimental protocols for the key synthesis routes.
Route 1: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride
This traditional method is a staple in organic synthesis for the formation of aryl ketones.[5]
Materials:
-
Thioanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or Ethylene (B1197577) Dichloride (EDC) as solvent
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of anhydrous aluminum chloride in the chosen solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.
-
Acetyl chloride is added dropwise to the cooled suspension of aluminum chloride.
-
Thioanisole, dissolved in the solvent, is then added dropwise to the reaction mixture, maintaining a low temperature.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or chromatography.
Route 2: Friedel-Crafts Acylation using Acetic Anhydride and a Solid Acid Catalyst (e.g., Amberlyst-15)
This approach offers a more environmentally friendly alternative to the traditional method by utilizing a reusable solid acid catalyst.[2][3]
Materials:
-
Thioanisole
-
Acetic Anhydride
-
Amberlyst-15 (or other solid acid catalyst)
-
Solvent (e.g., ethylene dichloride)
Procedure:
-
Thioanisole, acetic anhydride, the solid acid catalyst, and the solvent are combined in a reaction vessel equipped with a condenser and a stirrer.
-
The reaction mixture is heated to a specified temperature (e.g., 70-120 °C) and stirred for a designated period. The reaction progress is monitored by Gas Chromatography (GC) or TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
-
The filtrate is then subjected to a work-up procedure, which may involve washing with water and a bicarbonate solution to remove any remaining acetic acid and unreacted acetic anhydride.
-
The organic layer is dried, and the solvent is evaporated to afford the crude product.
-
Purification of the this compound is typically achieved through recrystallization.
Synthesis Route Overview
The following diagram illustrates the primary synthesis pathways for this compound.
Caption: Primary synthesis routes to this compound.
Conclusion
Both the traditional Friedel-Crafts acylation with acetyl chloride and aluminum chloride and the more modern approach with acetic anhydride and solid acid catalysts are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, safety, and environmental considerations. The use of solid acid catalysts like Amberlyst-15 presents a promising green alternative, offering high yields and the potential for catalyst recycling.[2][3] Further optimization of reaction conditions for these solid acid systems could lead to even more efficient and sustainable production of this important pharmaceutical intermediate.
References
- 1. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4'-(Methylthio)acetophenone: A Guide for Laboratory Professionals
The proper disposal of 4'-(Methylthio)acetophenone is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to federal, state, and local regulations is mandatory, and this document serves as a comprehensive resource to supplement institutional protocols.
Immediate Safety and Hazard Profile
This compound presents several health and environmental hazards that must be understood before handling or disposal. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is also classified as harmful to aquatic life. Therefore, preventing its release into the environment is a primary concern.[1][2]
Personal protective equipment (PPE) is essential when handling this compound. Always wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[1][2] If there is a risk of generating dust or aerosols, work should be conducted in a fume hood to prevent inhalation.[1]
Key Safety and Hazard Data
| Hazard Classification & Precautionary Statements | Handling & Storage | Spill & First Aid |
| GHS Pictogram: Warning[1] | Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using.[4] Wash hands thoroughly after handling.[4] | Spill: Absorb with inert material (e.g., sand, vermiculite).[3] Collect in a suitable, closed container for disposal.[5] Ensure adequate ventilation.[1] |
| Hazard Statements: | Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[3] Keep away from heat, sparks, and open flames.[4] | First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H302: Harmful if swallowed | Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.[3][4] | First Aid (Skin): Wash with plenty of soap and water.[1] Take off contaminated clothing and wash before reuse.[4] |
| H315: Causes skin irritation[1] | First Aid (Ingestion): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4] | |
| H319: Causes serious eye irritation[1] | First Aid (Inhalation): Move to fresh air. Seek medical attention if breathing is difficult.[1] | |
| H335: May cause respiratory irritation[1] | ||
| H402: Harmful to aquatic life |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not pour this chemical down the sink or dispose of it with regular trash.[2][6]
1. Waste Collection and Segregation:
-
Container: Collect waste this compound and any contaminated materials (e.g., gloves, filter paper, absorbent pads) in a designated, compatible, and properly sealed hazardous waste container.[6][7] The original container is often a suitable choice.[7]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, bases, or reducing agents.[3][4] Store the waste container in a designated satellite accumulation area.
2. Spill Management:
-
In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[3]
-
Wear appropriate PPE as outlined above.
-
Contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[3]
-
Using non-sparking tools, carefully collect the absorbed material and place it into your labeled hazardous waste container.[6]
-
Clean the spill area thoroughly.
3. Arranging for Final Disposal:
-
Waste must be disposed of through a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) office.[6][8]
-
Follow your institution's specific procedures for requesting a hazardous material pickup, which typically involves submitting a completed hazardous waste pickup form.[7]
-
This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]
4. Uncleaned Containers:
-
Handle empty or uncleaned containers as you would the product itself. They retain product residue and can be dangerous.[3] Do not reuse the containers for other purposes. Dispose of them as hazardous waste along with the chemical.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. employees.delta.edu [employees.delta.edu]
Personal protective equipment for handling 4'-(Methylthio)acetophenone
Essential Safety and Handling Guide for 4'-(Methylthio)acetophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning[2] | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning[2] | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning[2] | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[3] Engineering controls such as process enclosures and local exhaust ventilation should be in place to control airborne levels.[1][4] A safety shower and eye bath must be readily available.[1]
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles | Must comply with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[4] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | A dust mask (type N95 or equivalent) is recommended, especially when dealing with the solid form or in cases of inadequate ventilation.[5] |
Operational Protocol: Handling this compound
This section details the step-by-step procedure for the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended.
-
Emergency Equipment: Ensure a safety shower and eyewash station are accessible and have been tested.[1]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.
Handling the Chemical
-
Avoid Contact: Prevent direct contact with skin and eyes.[2] Do not breathe in dust or vapors.[1][2]
-
Dispensing: Carefully weigh and transfer the solid chemical, minimizing dust generation.
-
Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2]
Accidental Release Measures
-
Spill: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1][2] Wash the spill site after the material pickup is complete.[1]
First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical in accordance with federal, state, and local regulations.[1] Do not mix with other waste.[6]
-
Contaminated Containers: Handle uncleaned containers as you would the product itself.[6] Dispose of them in an approved waste disposal plant.[7]
Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4 -(Methylthio)acetophenone 97 1778-09-2 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
